2,6-Dichloro-1-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPDJUHCAOWRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,6-Dichloro-1-(methoxymethoxy)benzene CAS number 1864707-50-5
Executive Summary
2,6-Dichloro-1-(methoxymethoxy)benzene (CAS 1864707-50-5) is a specialized aromatic intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally, it consists of a 2,6-dichlorophenol core protected by a methoxymethyl (MOM) ether group.
This compound serves two critical strategic functions in organic synthesis:
-
Lithium-Halogen Exchange Precursor: It allows for the generation of 2-lithio-6-chloro-1-(methoxymethoxy)benzene, a nucleophilic species that cannot be accessed via direct deprotonation (Directed Ortho Metalation) due to the blocked ortho positions.
-
Benzyne Precursor: Under specific thermal or basic conditions, the lithiated intermediate eliminates lithium chloride (LiCl) to generate 3-chloro-1-(methoxymethoxy)benzyne , a highly reactive intermediate for [4+2] cycloadditions and nucleophilic additions.
This guide details the synthesis, reactivity profile, and handling protocols for researchers utilizing this scaffold in drug discovery and advanced organic synthesis.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1864707-50-5 |
| Molecular Formula | C₈H₈Cl₂O₂ |
| Molecular Weight | 207.05 g/mol |
| Structure | MOM-ether protected 2,6-dichlorophenol |
| Physical State | Colorless oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Stability | Stable to basic conditions; Labile to acidic conditions (MOM cleavage) |
Synthesis Protocol
Objective: Synthesis of this compound from 2,6-dichlorophenol.
Reaction Logic
The synthesis utilizes a standard Williamson ether synthesis. The phenol is deprotonated to form a phenoxide, which then displaces the chloride from chloromethyl methyl ether (MOMCl). Given the electron-withdrawing nature of the two chlorine atoms, the phenol is relatively acidic (pKa ~6.8), making weak bases sufficient, though sodium hydride (NaH) is preferred for quantitative conversion.
Experimental Workflow (Step-by-Step)
Note: MOMCl is a known carcinogen. All operations must be performed in a fume hood.
-
Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon.
-
Deprotonation:
-
Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C.
-
Add 2,6-Dichlorophenol (1.0 equiv) dropwise as a solution in THF. Evolution of H₂ gas will be observed.
-
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
-
-
Protection:
-
Add Chloromethyl methyl ether (MOMCl, 1.2 equiv) dropwise via syringe at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).
-
-
Work-up:
-
Quench carefully with saturated aqueous NH₄Cl at 0°C.
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂, gradient 0–10% EtOAc in Hexanes). The product typically elutes as a colorless oil.
-
Synthesis Visualization
Figure 1: Synthetic pathway for the MOM protection of 2,6-dichlorophenol.
Reactivity Profile & Applications
The core utility of CAS 1864707-50-5 lies in its ability to undergo Lithium-Halogen Exchange rather than Directed Ortho Metalation (DoM).
The "Blocked" Ortho Problem
Standard DoM relies on a Directing Group (like MOM) to guide a base (n-BuLi) to the ortho proton. In this molecule, both ortho positions are occupied by Chlorine. Consequently, n-BuLi attacks the Chlorine atom (halogen dance/exchange) instead of a proton.
Divergent Pathways: Trapping vs. Elimination
Upon treatment with n-BuLi at -78°C, the compound forms 2-lithio-6-chloro-1-(methoxymethoxy)benzene . This species has two fates:
-
Kinetic Trapping (Low Temp): Reaction with an electrophile (E+) yields a 2-substituted derivative.
-
Benzyne Formation (Higher Temp): If warmed (>-40°C), the species eliminates LiCl to form a benzyne intermediate.
Reactivity Visualization
Figure 2: Divergent reactivity pathways: Electrophilic trapping vs. Benzyne elimination.
Experimental Protocols (Reactivity)
Protocol A: Lithium-Halogen Exchange & Electrophilic Trapping
Use Case: Introducing a functional group (CHO, I, alkyl) at the 2-position.
-
Dissolution: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) under Argon.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is essential to prevent benzyne formation.
-
Exchange: Add n-Butyllithium (1.05 mmol, 1.6 M in hexanes) dropwise over 5 minutes. Stir at -78°C for 15–30 minutes.
-
Quench: Add the electrophile (e.g., DMF, Iodine, Methyl Iodide) (1.2 mmol) dissolved in THF.
-
Work-up: Allow to warm to room temperature, quench with water, and extract with EtOAc.
Protocol B: Benzyne Generation & Cycloaddition
Use Case: Synthesizing fused ring systems via Diels-Alder reaction.
-
Mixture: Dissolve this compound (1.0 mmol) and the diene trap (e.g., Furan, 5.0 mmol) in THF (10 mL).
-
Initiation: Cool to -78°C. Add n-BuLi (1.1 mmol) dropwise.
-
Elimination: Stir at -78°C for 30 mins, then remove the cooling bath and allow the reaction to warm to room temperature naturally. The warming promotes the elimination of LiCl, generating the benzyne which is immediately trapped by the Furan.
-
Work-up: Standard aqueous work-up and silica purification.
Safety & Handling
-
MOMCl (Chloromethyl methyl ether): Highly carcinogenic. Use exclusively in a certified fume hood. Destroy excess reagent with aqueous ammonia or ammonium hydroxide.
-
Organolithiums: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[2]
-
Product Handling: While the product is less hazardous than the reagents, chlorinated aromatics can be persistent. Dispose of as halogenated organic waste.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard protocols for MOM protection).
-
Ramírez, A.; Candler, J.; Bashore, C. G.; Wirtz, M. C.; Coe, J. W.; Collum, D. B. "Formation of Benzynes from 2,6-Dihaloaryllithiums: Mechanistic Basis of the Regioselectivity."[3][4] Journal of the American Chemical Society2004 , 126(45), 14700–14701.[3][4] Link (Authoritative mechanism for 2,6-dihaloaryllithium behavior).
-
Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews1990 , 90(6), 879–933. Link (Foundational review on Directed Metalation logic).
-
BenchChem. "Application Notes: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." Link (General protocols for MOM-protected aryl halide lithiation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of 2,6-dichlorophenyl MOM ether
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 2,6-dichlorophenyl methoxymethyl (MOM) ether . This document is designed for research scientists and medicinal chemists, focusing on the compound's utility as a robust protected intermediate in the functionalization of sterically crowded aromatic systems.
Executive Summary
2,6-Dichlorophenyl MOM ether is a specialized protected phenol derivative. While the methoxymethyl (MOM) group is a standard phenol protecting group, its application on the 2,6-dichlorophenyl scaffold creates a unique chemical entity. The steric bulk and electron-withdrawing nature of the chlorine atoms at the ortho positions significantly alter the electronic profile of the ether oxygen, enhancing stability against nucleophiles while enabling specific organometallic transformations, most notably Lithium-Halogen Exchange .
Key Utility:
-
Protection: Masks the acidic phenolic proton (
for the free phenol) during base-sensitive reactions. -
Synthetic Scaffold: Serves as a precursor for generating 2-lithio-6-chlorophenyl derivatives via Li-Cl exchange, stabilized by the MOM ether's chelating ability.
Chemical Structure & Properties[1][2][3]
Structural Analysis
The molecule consists of a benzene ring substituted at the C1 position with a methoxymethoxy (MOM) group and at the C2 and C6 positions with chlorine atoms.
-
Steric Crowding: The 2,6-dichloro pattern creates a "picket fence" effect, sterically shielding the acetal linkage. This increases the kinetic stability of the protecting group compared to non-hindered phenyl MOM ethers.
-
Electronic Effects: The chlorine atoms are inductively electron-withdrawing (-I effect). This reduces the electron density on the phenoxy oxygen, making the acetal linkage less susceptible to spontaneous hydrolysis but also potentially retarding acid-catalyzed deprotection (which requires protonation of the oxygen).
Physicochemical Profile[4][5]
| Property | Description / Value |
| Molecular Formula | |
| Molecular Weight | 207.05 g/mol |
| Physical State | Colorless oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Et2O, Toluene; Insoluble in water. |
| Stability | Highly stable to bases (NaOH, NaH), organolithiums (n-BuLi), and reducing agents (LiAlH4). |
| Acid Sensitivity | Moderate. Requires strong Brønsted acids (TFA, HCl) or specific Lewis acids for cleavage due to electron-deficient ring. |
Synthesis Protocols
Two primary methods exist for synthesis.[1][2] Method A is the standard laboratory protocol offering high reliability. Method B is a "greener" alternative avoiding the carcinogen MOM-Cl.[3]
Method A: Classical Alkylation (Standard Protocol)
-
Reagents: 2,6-Dichlorophenol, Chloromethyl methyl ether (MOM-Cl),
-Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (DCM).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,6-dichlorophenol (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0 °C.
-
Alkylation: Add MOM-Cl (1.2 equiv) dropwise over 10 minutes. Caution: MOM-Cl is a known carcinogen; use extreme care and a fume hood.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor by TLC (SiO2, Hexanes/EtOAc).
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (typically 5-10% EtOAc in Hexanes).
Method B: Acetal Exchange (Green Alternative)
-
Reagents: Dimethoxymethane (Methylal),
or Lewis Acid catalyst ( ). -
Mechanism: Acid-catalyzed equilibrium shift.
-
Note: This method may have lower conversion rates for sterically hindered phenols like 2,6-dichlorophenol compared to Method A.
Reactivity & Applications: Lithium-Halogen Exchange[4]
The most critical application of this compound is in generating organolithium species. Unlike typical Directed Ortho Metalation (DoM) where an acidic proton is removed, the 2,6-dichloro substitution forces a Lithium-Halogen Exchange .
Mechanism
Upon treatment with n-butyllithium (n-BuLi), the bulky MOM group coordinates the lithium cation. This "Complex Induced Proximity Effect" (CIPE) directs the lithium reagent to the ortho chlorine. A rapid exchange occurs, replacing one chlorine atom with lithium, generating a carbanion stabilized by intramolecular chelation from the MOM oxygen.
Experimental Workflow: Li-Cl Exchange
-
Solvent: Anhydrous THF (essential for coordination).
-
Temperature: -78 °C (Critical to prevent benzyne formation or polymerization).
-
Reagent: n-BuLi (1.1 equiv).
-
Trapping: Add electrophile (E+) at -78 °C, then warm to RT.
Visualization: Synthesis & Reactivity Cycle
The following diagram illustrates the synthesis, lithiation pathway, and subsequent deprotection.[4][5]
Figure 1: Synthetic workflow showing protection, lithium-halogen exchange mediated by MOM chelation, and final deprotection.
Deprotection Strategies
Removing the MOM group from the 2,6-dichlorophenyl core requires overcoming the electronic deactivation of the ring. The electron-withdrawing chlorines make the ether oxygen less basic, slowing the initial protonation step required for acid hydrolysis.
Protocol A: Strong Acid Hydrolysis (Standard)
-
Conditions: 6M HCl in THF/Water (1:1) or neat Trifluoroacetic acid (TFA) in DCM.[4]
-
Temperature: 50–60 °C (Higher temperature often required due to deactivation).
-
Procedure: Dissolve substrate in THF. Add HCl. Heat to reflux.[6][2] Monitor disappearance of starting material.[5]
-
Mechanism: Protonation of the acetal oxygen
loss of methanol formation of oxocarbenium ion hydrolysis.
Protocol B: Lewis Acid Cleavage (Mild)
For substrates containing acid-sensitive functional groups introduced during the lithiation step.
-
Reagent: Bromotrimethylsilane (TMSBr) or Boron Tribromide (
). -
Conditions: DCM, -78 °C to 0 °C.
-
Advantage: Cleaves the ether under non-aqueous conditions, often faster than protic acids for electron-deficient phenols.
Safety & Toxicology
-
MOM-Cl (Chloromethyl methyl ether): Classified as a Group 1 Carcinogen by IARC. It is a volatile alkylating agent.
-
Control: All reactions must be performed in a certified chemical fume hood.
-
Destruction: Quench excess MOM-Cl with aqueous ammonia or concentrated ammonium hydroxide (converts it to hexamethylenetetramine).
-
-
2,6-Dichlorophenol: Toxic by ingestion and skin contact.[7] Corrosive.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis (3rd ed.).[9] Wiley-Interscience.[8] (Standard reference for MOM protection/deprotection conditions).
-
Berliner, M. A., & Belecki, K. (2005).[8] Simple, Rapid, and Efficient Synthesis of MOM-Protected Phenols.[7] Journal of Organic Chemistry, 70(23), 9618–9621. (Protocol for MOM synthesis).
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on Directed Metalation and Li-Hal exchange stabilization).
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium-Halogen Exchange Reactions. Accounts of Chemical Research, 15(10), 300–305. (Specifics on Li-Hal exchange kinetics and utility).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. MOM Ethers [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Comparison: 2,6-Dichloroanisole vs. 2,6-Dichloro-1-(methoxymethoxy)benzene
The following technical guide details the structural, synthetic, and functional differences between 2,6-Dichloroanisole and 2,6-Dichloro-1-(methoxymethoxy)benzene .
Executive Summary
For researchers in medicinal chemistry and process development, the choice between 2,6-Dichloroanisole (2,6-DCA) and This compound (MOM-protected 2,6-dichlorophenol) represents a strategic decision between stability and synthetic versatility .
-
2,6-Dichloroanisole is a robust, chemically stable ether often used as a final reference standard (e.g., in organoleptic analysis) or as a "permanent" intermediate where the phenolic oxygen does not need to be revealed later.
-
This compound utilizes the Methoxymethyl (MOM) group as a protecting group . It is designed for transient masking of the phenol functionality, offering superior deprotection kinetics under mild acidic conditions compared to the harsh Lewis acid conditions required to cleave the methyl ether.
Structural & Physical Analysis
The core difference lies in the ether moiety attached to the phenolic oxygen at Position 1.
| Feature | 2,6-Dichloroanisole | This compound |
| CAS Number | 1984-65-2 | 33486-90-7 |
| Formula | C₇H₆Cl₂O | C₈H₈Cl₂O₂ |
| MW | 177.03 g/mol | 207.05 g/mol |
| Ether Group | Methyl (-CH₃) | Methoxymethyl (-CH₂OCH₃) |
| Electronic Character | Electron Donating (+M), Inductive Withdrawing (-I) | Electron Donating (+M), Stronger Chelator (O-Li) |
| Steric Bulk | Low (Compact) | Medium (Acetal tail adds flexibility/bulk) |
| Physical State | Low-melting solid/liquid (MP: 10–11°C) | Viscous Liquid / Oil |
| Boiling Point | 117°C (20 mmHg) | >120°C (High vacuum recommended) |
Structural Visualization
The following diagram contrasts the steric and electronic environments of the two molecules.
Caption: Structural comparison highlighting the robust methyl ether vs. the labile acetal linkage of the MOM group.
Synthetic Utility & Reactivity[2][3]
A. Directed Ortho Metalation (DoM)
Both molecules are excellent substrates for lithiation, but they follow specific regiochemical rules due to the blocked ortho positions (C2/C6).
-
Regioselectivity: Since C2 and C6 are occupied by Chlorine atoms, Directed Ortho Metalation (DoM) cannot occur "ortho" to the oxygen in the traditional sense. Instead, lithiation occurs at C3 (ortho to the Chlorine, meta to the Oxygen).
-
The MOM Advantage: The MOM group contains a second oxygen atom capable of coordinating Lithium. While the regioselectivity (C3) remains the same as the anisole, the MOM group often facilitates lithiation at lower temperatures or with higher efficiency due to this "chelating effect," stabilizing the transition state of the lithiated species.
B. Deprotection: The Critical Differentiator
This is the primary reason to select the MOM derivative over the anisole.
-
Methyl Ether (Anisole) Cleavage:
-
Reagents: Requires harsh Lewis acids like Boron Tribromide (BBr₃) at -78°C to RT, or high-temperature nucleophilic attack (e.g., NaSEt in DMF at 100°C+).
-
Risk: These conditions often degrade other sensitive functional groups (esters, nitriles, alkenes) present on the molecule.
-
-
MOM Ether Cleavage:
-
Reagents: Cleaved by dilute acid (e.g., 6M HCl in THF/MeOH, or TFA in DCM) or mild Lewis acids (MgBr₂).
-
Benefit: The reaction proceeds at room temperature and leaves most other functional groups intact.
-
Reaction Pathway Diagram
The following flow illustrates the divergence in synthetic utility.
Caption: Synthetic workflow comparing the harsh deprotection of anisole vs. the mild release of the phenol from MOM ether.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol utilizes MOM-Cl. All operations must be performed in a fume hood due to carcinogenicity risks.
-
Setup: Charge a flame-dried round-bottom flask with 2,6-dichlorophenol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M].
-
Base Addition: Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.
-
Protection: Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) slowly via syringe to maintain temperature < 5°C.
-
Alternative: Use Dimethoxymethane (DMM) with P₂O₅ for a carcinogen-free approach, though yields may vary.
-
-
Workup: Stir at Room Temperature (RT) for 2–4 hours. Quench with saturated NaHCO₃.[1][2] Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
Protocol B: Comparative Deprotection
-
From Anisole: Dissolve 2,6-dichloroanisole in DCM at -78°C. Add BBr₃ (1.0 M in DCM, 2.0 equiv). Warm to RT over 4 hours. Quench with MeOH (Caution: Exothermic).
-
From MOM Ether: Dissolve MOM-ether in MeOH .[1] Add conc. HCl (5 drops per mmol). Stir at RT for 1 hour. Neutralize with solid NaHCO₃.[1]
Safety & Toxicology
-
2,6-Dichloroanisole: Generally low acute toxicity but is a potent organoleptic contaminant (musty odor) at parts-per-trillion levels. Avoid cross-contamination in analytical labs.
-
MOM-Cl (Reagent): High Hazard. Known human carcinogen (OSHA regulated). Must be handled in a closed system or high-performance fume hood.
-
MOM Ether (Product): The acetal product itself is generally stable and less hazardous than the reagent, but releases formaldehyde upon acid hydrolysis.
References
-
PubChem. 2,6-Dichloroanisole (Compound Summary). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Benzene, 1,3-dichloro-2-methoxy-. National Institute of Standards and Technology. Available at: [Link]
-
CAS Common Chemistry. 1,3-Dichloro-2-(methoxymethyl)benzene. American Chemical Society.[4] Available at: [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5] Wiley-Interscience. (Standard reference for MOM cleavage conditions).
Sources
An In-Depth Technical Guide to 2,6-Dichloro-1-(methoxymethoxy)benzene: Synthesis, Application, and Core Principles
Introduction: Strategic Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the ultimate success of a synthetic route often hinges on the strategic and temporary masking of reactive functional groups. The target molecule of this guide, 2,6-Dichloro-1-(methoxymethoxy)benzene, represents a quintessential example of this strategy. It is the methoxymethyl (MOM) ether derivative of 2,6-dichlorophenol. The primary role of this compound is not typically as a final product but as a crucial intermediate, wherein the reactive phenolic hydroxyl group is "protected" to prevent unwanted side reactions. This guide provides an in-depth exploration of its chemical properties, a detailed protocol for its synthesis, and the underlying chemical principles that govern its application and subsequent deprotection.
Core Compound Properties
The properties of this compound are derived from its structure: a dichlorinated aromatic ring ether-linked to a methoxymethyl group.
| Property | Value | Source/Rationale |
| Molecular Formula | C₈H₈Cl₂O₂ | Calculated from structure |
| Molecular Weight | 207.05 g/mol | Calculated from formula |
| IUPAC Name | 1,3-Dichloro-2-(methoxymethoxy)benzene | Systematic Nomenclature |
| Synonyms | 2,6-Dichlorophenyl methoxymethyl ether | Common alternative |
| CAS Number | 1864707-50-5 | [1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on analogous compounds like 2,6-dichloroanisole |
| Boiling Point | Not experimentally determined; predicted to be >200 °C | Higher than 2,6-dichloroanisole due to increased molecular weight |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | Typical for moderately polar organic ethers |
The Causality of Phenolic Protection: The "Why" Behind the MOM Ether
The hydroxyl group of a phenol is both acidic and nucleophilic. In a complex synthesis, these properties can be liabilities. For instance, the acidic proton can quench organometallic reagents (like Grignard or organolithium reagents), while the nucleophilic oxygen can react with electrophiles intended for another part of the molecule.
The methoxymethyl (MOM) group is employed as a protecting group to temporarily convert the phenol into an acetal.[2][3] This transformation effectively "hides" the reactive hydroxyl group, rendering it inert to a wide range of reaction conditions, including:
-
Strong bases (e.g., organolithiums, LDA)
-
Nucleophiles
-
Many oxidizing and reducing agents[4]
The MOM group is chosen for its reliability and the well-established conditions for its removal (deprotection), which typically involve acidic hydrolysis.[2][4]
Experimental Protocol: Synthesis of this compound
This protocol details the protection of 2,6-dichlorophenol using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base.
Core Directive: This is a self-validating system. Successful synthesis can be confirmed by Thin Layer Chromatography (TLC) analysis, showing the disappearance of the starting material (2,6-dichlorophenol) and the appearance of a new, less polar spot (the product). Further characterization by NMR and Mass Spectrometry would confirm the structure.
Materials and Reagents:
-
2,6-Dichlorophenol
-
Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-dichlorophenol (1.0 eq) and anhydrous dichloromethane. Stir until the phenol is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise. DIPEA acts as a hindered, non-nucleophilic base to scavenge the HCl produced during the reaction.[3]
-
MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) to the reaction mixture via a dropping funnel. Crucial Safety Note: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment.[3]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product will have a higher Rf value than the starting phenol.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.
Workflow Visualization
The following diagram illustrates the synthesis and subsequent deprotection of the target compound, showcasing its role as a protected intermediate.
Caption: Synthetic workflow for the protection of 2,6-dichlorophenol and its subsequent deprotection.
Deprotection: Regenerating the Phenol
The utility of this compound lies in the ability to cleanly remove the MOM group to reveal the original phenol at a later synthetic stage. As an acetal, the MOM ether is stable to bases but readily cleaved under acidic conditions.[5]
Typical Deprotection Protocol:
-
Dissolution: Dissolve the MOM-protected compound (1.0 eq) in a mixture of methanol and water.
-
Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl).
-
Heating: Gently heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, neutralize the acid with a base (e.g., NaHCO₃), and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry and concentrate the organic extracts to yield the deprotected 2,6-dichlorophenol.
The mechanism involves protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxocarbenium ion and the free phenol.[2]
Conclusion: An Essential Tool for the Synthetic Chemist
This compound is a prime example of a molecule designed for a specific, strategic purpose in organic synthesis. Its value is not in its inherent biological activity but in its role as a stable, protected intermediate that allows chemists to perform reactions on other parts of a molecule that would otherwise be incompatible with a free phenolic hydroxyl group. Understanding the principles of its formation and cleavage is fundamental to its effective use in the complex, multi-step syntheses that are the bedrock of modern pharmaceutical and materials research.
References
-
NIST (National Institute of Standards and Technology) . Benzene, 1,3-dichloro-2-methoxy-. NIST Chemistry WebBook, SRD 69. [Link]
-
Total Synthesis . MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Wikipedia . Methoxymethyl ether. [Link]
-
Nakano, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]
-
AdiChemistry . METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]
-
ChemTalk . Protecting Groups in Organic Synthesis. [Link]
Sources
Solubility of MOM-protected 2,6-dichlorophenol in organic solvents
An In-Depth Technical Guide to the Solubility of Methoxymethyl-Protected 2,6-Dichlorophenol in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic use of protecting groups is fundamental to modern organic synthesis. The methoxymethyl (MOM) ether is frequently employed to mask the reactivity of phenols, such as 2,6-dichlorophenol, a common building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Understanding the solubility of the resulting protected compound, 2,6-dichloro-1-(methoxymethoxy)benzene, is critical for reaction setup, purification, and formulation. This technical guide provides a comprehensive analysis of the physicochemical principles governing its solubility, predictive assessments based on solvent properties, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, process chemists, and drug development professionals who require a robust understanding of this compound's behavior in various organic media.
Introduction: The Impact of MOM Protection on Physicochemical Properties
The parent compound, 2,6-dichlorophenol, is a white crystalline solid whose properties are dominated by its acidic phenolic hydroxyl group.[4][5][6] This -OH group can act as both a hydrogen bond donor and acceptor, leading to moderate polarity and specific intermolecular interactions.[7]
The introduction of the methoxymethyl (MOM) protecting group fundamentally alters the molecule's character:
-
Elimination of Hydrogen Bond Donation: The acidic proton of the phenol is replaced by the MOM group, forming an acetal.[1] This eliminates the molecule's ability to act as a hydrogen bond donor, a key factor influencing its interaction with protic solvents.
-
Introduction of a Hydrogen Bond Acceptor Site: The two ether oxygens in the MOM group can still act as hydrogen bond acceptors.
-
Increased Molecular Weight and Nonpolar Surface Area: The addition of the -CH₂OCH₃ moiety increases the molecule's size and hydrocarbon character, generally reducing its overall polarity.[8]
These changes predictably shift the solubility profile away from polar, protic solvents and towards solvents of intermediate to low polarity. The principle of "like dissolves like" dictates that the solubility of MOM-protected 2,6-dichlorophenol will be maximized in solvents with similar polarity and intermolecular force characteristics.[9][10][11]
Theoretical Solubility Profile: A Predictive Analysis
Based on its structure—a chlorinated aromatic ring coupled with an acetal—MOM-protected 2,6-dichlorophenol can be classified as a moderately polar aprotic compound. Its primary intermolecular interactions with solvent molecules will be dipole-dipole forces and van der Waals (dispersive) forces. The following table provides a predictive overview of its expected solubility in common organic solvents, categorized by their functional characteristics.
Table 1: Predicted Solubility of MOM-Protected 2,6-Dichlorophenol and Solvent Properties
| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Van der Waals | Low to Moderate | The aromatic nature of toluene may offer favorable π-stacking interactions, enhancing solubility compared to aliphatic alkanes like hexane.[12][13] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Dipole-Dipole, Van der Waals | High | These solvents have significant dipole moments and can effectively solvate the polar C-Cl and C-O bonds of the solute without requiring hydrogen bonding. THF and Ethyl Acetate can also act as H-bond acceptors.[9][14] |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Moderate | While the solute cannot donate a hydrogen bond, the solvent can. Solubility is possible but may be limited compared to polar aprotic solvents because the strong solvent-solvent H-bonding network must be disrupted.[7] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Hydrogen Bonding (Water), Strong Dipole (DMSO) | Very Low | The compound lacks the strong polarity and H-bonding capability to overcome the powerful intermolecular forces of these solvents.[10][14] |
Below is a diagram illustrating the relationship between the solute's properties and solvent selection.
Caption: Logical framework for predicting solubility based on solute-solvent interactions.
Experimental Protocol for Quantitative Solubility Determination
To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is required. The Shake-Flask Method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent.[9][15]
Principle
An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9]
Required Materials and Equipment
-
MOM-protected 2,6-dichlorophenol (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of MOM-protected 2,6-dichlorophenol to a series of glass vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point is typically 2-3 times the estimated solubility.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a period sufficient to ensure equilibrium is reached. This typically ranges from 24 to 72 hours.[9][15][16] A preliminary time-course study is recommended to determine the point at which the dissolved concentration no longer increases.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 12-24 hours to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a chemically inert PTFE syringe filter into a clean vial. This step is critical to prevent any particulate matter from affecting the final concentration measurement.[9]
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of MOM-protected 2,6-dichlorophenol of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.
-
Accurately dilute an aliquot of the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Report the solubility as an average of the replicates, typically in units of mg/mL or mol/L, at the specified temperature.[9]
-
The following diagram outlines the complete experimental workflow.
Caption: The shake-flask method workflow for determining equilibrium solubility.
Data Presentation Template
For systematic recording of experimental results, the following table structure is recommended. This allows for direct comparison of solubility across a range of solvents and provides essential context (temperature) for the data's application.
Table 2: Experimental Solubility Data for MOM-Protected 2,6-Dichlorophenol
| Organic Solvent | Polarity Index¹ | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Dichloromethane | 3.1 | 25 | Shake-Flask / HPLC | ||
| Tetrahydrofuran | 4.0 | 25 | Shake-Flask / HPLC | ||
| Ethyl Acetate | 4.4 | 25 | Shake-Flask / HPLC | ||
| Acetone | 5.1 | 25 | Shake-Flask / HPLC | ||
| Toluene | 2.4 | 25 | Shake-Flask / HPLC | ||
| Acetonitrile | 5.8 | 25 | Shake-Flask / HPLC | ||
| Ethanol | 5.2 | 25 | Shake-Flask / HPLC | ||
| n-Hexane | 0.0 | 25 | Shake-Flask / HPLC |
¹ Polarity Index is a relative measure; values may vary slightly between sources.[14]
Conclusion
The solubility of MOM-protected 2,6-dichlorophenol is governed by its moderately polar, aprotic nature. It is predicted to be highly soluble in polar aprotic solvents such as dichloromethane, THF, and ethyl acetate, with moderate solubility in polar protic solvents and some nonpolar aromatic solvents like toluene. Its solubility is expected to be low in highly nonpolar alkanes and highly polar solvents like water. This guide provides both a strong theoretical framework for predicting this behavior and a detailed, actionable protocol for its precise experimental determination using the shake-flask method. Accurate quantitative data, as generated by the described protocol, is invaluable for optimizing reaction conditions, developing efficient purification strategies, and ensuring the success of subsequent synthetic transformations.
References
- Schönherr, H., & Sinitski, A. (2023). Empirical Hydrogen Bonding Donor (HBD)
-
Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]
- Riniker, S., & van Gunsteren, W. F. (2014). Physics-Based Solubility Prediction for Organic Molecules.
-
University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
- Leahy, D. E., Morris, J. J., Taylor, P. J., & Wait, A. R. (1992). Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity. Journal of the Chemical Society, Perkin Transactions 2, (5), 723-731.
-
Chemicool. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
Central Connecticut State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
-
OoCities.org. (2026). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience. Adapted in Solvent Miscibility and Viscosity Chart. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.1: Physical properties of organic compounds. Retrieved from [Link]
- Movassaghi, M., & Hill, M. D. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Organic letters, 10(16), 3485–3488.
- Robertson, C. C., Wright, J. S., Carrington, E. J., Perutz, R. N., Hunter, C. A., & Brammer, L. (2017). Hydrogen bonding vs. halogen bonding: the solvent decides. Chemical Science, 8(8), 5323–5329.
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloromethyl methyl ether. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
- Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]
Sources
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Navigating the Nomenclature: A Comprehensive Guide to 1,3-Dichloro-2-(methoxymethoxy)benzene and Its Synonyms in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, precise communication is paramount. The nomenclature of chemical intermediates, while seemingly a matter of semantics, is foundational to reproducible and accurate scientific endeavors. This guide provides an in-depth exploration of the chemical entity known as 1,3-dichloro-2-(methoxymethoxy)benzene, a compound that, despite its utility, is often found in literature and chemical databases under a variety of synonyms. Understanding these alternative names is crucial for researchers navigating the supply chain and interpreting scientific literature.
This document will serve as a definitive resource on the synonyms, synthesis, and applications of this versatile intermediate. We will delve into the logic behind its various names, provide detailed experimental protocols for its use, and offer insights into its role in the broader context of drug discovery and chemical development.
Deciphering the Identity: Nomenclature and Common Synonyms
The systematic IUPAC name for the compound is 1,3-dichloro-2-(methoxymethoxy)benzene . This name precisely describes the arrangement of its functional groups: a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a methoxymethoxy group at position 2.
However, in practice, a variety of other names are frequently encountered. These synonyms often arise from different naming conventions (e.g., common names, trade names) or describe the compound from the perspective of its synthetic origin. The most prevalent synonym is 2,6-dichlorophenyl methoxymethyl ether . This name emphasizes the ether linkage between the 2,6-dichlorophenyl group and the methoxymethyl group.
Another common descriptor is derived from its role as a protected form of a precursor molecule. The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis.[1][2] Therefore, 1,3-dichloro-2-(methoxymethoxy)benzene is the MOM-protected derivative of 2,6-dichlorophenol.[3] This understanding is key to locating information about its synthesis and reactivity.
A summary of the key identifiers for this compound is provided in the table below:
| Identifier Type | Value |
| Systematic IUPAC Name | 1,3-dichloro-2-(methoxymethoxy)benzene |
| Common Synonym | 2,6-dichlorophenyl methoxymethyl ether |
| CAS Number | 108939-78-4 |
| Molecular Formula | C8H8Cl2O2 |
| Molecular Weight | 207.06 g/mol |
The Synthetic Pathway: From Phenol to Protected Intermediate
The synthesis of 1,3-dichloro-2-(methoxymethoxy)benzene is a foundational two-step process that is instructive for any researcher working with protected phenols. The causality behind this experimental choice lies in the need to mask the reactive hydroxyl group of 2,6-dichlorophenol to prevent unwanted side reactions in subsequent synthetic steps.
Experimental Protocol: Synthesis of 1,3-dichloro-2-(methoxymethoxy)benzene
This protocol outlines a standard laboratory procedure for the methoxymethyl protection of 2,6-dichlorophenol.
Materials:
-
2,6-Dichlorophenol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichlorophenol (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add N,N-diisopropylethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial for deprotonating the phenol, making it a more effective nucleophile.
-
MOM-Cl Addition: Slowly add chloromethyl methyl ether (1.2 eq) to the reaction mixture via an addition funnel over a period of 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure 1,3-dichloro-2-(methoxymethoxy)benzene.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 1,3-dichloro-2-(methoxymethoxy)benzene.
The Role in Drug Development and Chemical Synthesis
The primary utility of 1,3-dichloro-2-(methoxymethoxy)benzene lies in its role as a stable, protected intermediate. The dichlorinated phenyl moiety is a common structural motif in many biologically active molecules, including pharmaceuticals and agrochemicals. The MOM protecting group allows for chemical transformations to be carried out on other parts of a molecule without interference from the acidic phenolic proton.
The deprotection of the MOM group is typically achieved under acidic conditions, which provides an orthogonal deprotection strategy to many other common protecting groups. This allows for selective unmasking of the hydroxyl group at a desired stage of a complex synthesis.
Diagram of the Protection-Deprotection Cycle:
Caption: The protection-deprotection cycle of 2,6-dichlorophenol using a MOM group.
Conclusion
A thorough understanding of chemical nomenclature is a critical skill for any scientist. For a key intermediate like 1,3-dichloro-2-(methoxymethoxy)benzene, recognizing its various synonyms is the first step towards effectively utilizing it in a research and development setting. This guide has provided a comprehensive overview of its identity, synthesis, and application, empowering researchers to confidently navigate the complexities of modern organic synthesis. By appreciating the logic behind its nomenclature and the practicalities of its use, scientists are better equipped to advance their projects with precision and efficiency.
References
-
Matrix Fine Chemicals. 1,3-DICHLORO-2-METHOXYBENZENE | CAS 1984-65-2. [Link]
-
NIST. Benzene, 1,3-dichloro-2-methoxy-. [Link]
-
NIST. Benzene, 1,3-dichloro-2-methoxy-. [Link]
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
AOBChem. 1,3-dichloro-5-methoxy-2-(methoxymethoxy)benzene. [Link]
-
Wikipedia. Methoxymethyl ether. [Link]
- Google Patents.
-
University of Bristol. Protecting Groups. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Cheméo. Chemical Properties of 2,6-Dichlorobenzyl methyl ether (CAS 33486-90-7). [Link]
-
ChemWhat. 4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane CAS. [Link]
- Google Patents. US6635787B2 - Production method of a 2,6-dichlorophenol compound.
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Wikipedia. 2,6-Dichlorophenol. [Link]
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An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-1-(methoxymethoxy)benzene
Disclaimer: No specific, verified Safety Data Sheet (SDS) for 2,6-Dichloro-1-(methoxymethoxy)benzene (CAS No. 91526-19-1) is publicly available from major chemical suppliers as of the date of this publication. This guide has been developed by synthesizing data from structurally analogous compounds, namely dichlorobenzenes and methoxymethyl (MOM) ethers. The recommendations herein are based on scientific inference and should be treated as a precautionary guide. All laboratory work should be preceded by a thorough, institution-specific risk assessment.
Introduction: A Structural-Based Hazard Analysis
As drug development professionals, our work frequently involves novel chemical entities for which comprehensive safety data is not yet established. This compound is one such compound. To ensure the safety of our research personnel, it is imperative to conduct a proactive analysis based on its constituent chemical functionalities.
This molecule can be deconstructed into two primary components for hazard assessment:
-
The 2,6-Dichlorobenzene Core: This chlorinated aromatic system is the source of the molecule's principal irritant and ecotoxic properties. Data from related dichlorobenzenes suggest a high likelihood of skin, eye, and respiratory tract irritation.[1][2][3][4] Furthermore, chlorinated aromatic compounds are often persistent in the environment and exhibit toxicity to aquatic life.[1][2][5]
-
The Methoxymethyl (MOM) Ether Group: This functional group, while a useful protecting group in organic synthesis, introduces two less obvious but critical hazards. Firstly, like other ethers, it can form explosive peroxides upon prolonged exposure to air and light. Secondly, it is susceptible to hydrolysis under acidic conditions, which would release formaldehyde, a known sensitizer and carcinogen.
This guide will, therefore, address the combined hazards of this structure, providing a robust framework for its safe utilization in a research and development setting.
Presumptive Hazard Identification and Classification
Based on the analysis of its structural components, we can infer a likely GHS classification. This classification should be considered provisional until empirical data becomes available.
| Hazard Class | Presumptive Category | GHS Hazard Statement (H-Code) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][6] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[1][2] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] |
Presumptive GHS Label Elements:
-
Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)
-
Signal Word: Warning
First-Aid Protocols: Rapid and Effective Response
In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on established procedures for chlorinated aromatic compounds.[1][2][3][7]
-
Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell or if respiratory irritation persists, seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If skin irritation develops or persists, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing for at least 15 minutes. If eye irritation is severe or persists, it is imperative to consult an ophthalmologist.[1]
-
Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the container or label if possible.[2][7]
Fire and Explosion Hazard Management
While the dichlorobenzene moiety itself is not highly flammable, the presence of the ether linkage requires careful consideration of fire hazards.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[5][7]
-
Specific Hazards Arising from the Chemical:
-
Hazardous Combustion Products: In a fire, thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[5][8]
-
Peroxide Explosion Risk: As an ether, this compound may form explosive peroxides. Containers that have been stored for extended periods, especially if opened, may contain peroxides and could explode if heated.
-
-
Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and to avoid inhaling combustion products.[1][5][7]
Accidental Release: Containment and Decontamination Workflow
A systematic approach is essential to manage spills effectively and prevent environmental contamination.
Diagram: Accidental Release Workflow
Caption: PPE selection guide based on the specific laboratory task.
Physical and Chemical Properties (Inferred)
No experimentally verified data for this specific compound is readily available. The following are estimates based on its structure and data from similar compounds like 2,6-dichloroanisole. [9][10]
| Property | Inferred Value |
|---|---|
| Molecular Formula | C₈H₈Cl₂O₂ |
| Molecular Weight | 207.05 g/mol |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. |
| Boiling Point | Not determined. Expected to be > 200 °C. |
| Solubility | Insoluble in water; soluble in common organic solvents. |
| Octanol/Water Coeff. | LogP is estimated to be > 3, suggesting potential for bioaccumulation. |
Stability and Reactivity: The Hidden Dangers
The primary reactivity concerns are not with the dichlorobenzene ring but with the methoxymethyl ether functionality.
-
Reactivity: The compound is generally stable under normal conditions. [2]* Chemical Stability: It is stable under recommended storage conditions (cool, dry, dark, inert atmosphere). [8]* Conditions to Avoid:
-
Air/Oxygen Exposure: Leads to the formation of explosive peroxides.
-
Heat, Flames, and Sparks: Can ignite the compound or detonate peroxides. [8] * Acidic Conditions: Will cause hydrolysis.
-
-
Incompatible Materials: Strong oxidizing agents, strong acids.
-
Hazardous Decomposition Products:
Diagram: Acid-Catalyzed Hydrolysis
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. fishersci.com [fishersci.com]
- 9. Benzene, 1,3-dichloro-2-methoxy- [webbook.nist.gov]
- 10. 2,6-Dichloroanisole | C7H6Cl2O | CID 16127 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Methoxymethyl (MOM) Protection of 2,6-Dichlorophenol
Introduction and Mechanistic Rationale
The protection of phenolic hydroxyl groups is a fundamental transformation in organic synthesis and drug development. The methoxymethyl (MOM) ether is a highly robust protecting group, stable to strong bases, nucleophiles, and reducing agents, while being readily cleaved under mild acidic conditions[1].
Protecting 2,6-dichlorophenol presents a unique set of electronic and steric parameters that dictate the experimental design:
-
Electronic Activation (Acidity): The two electron-withdrawing ortho-chloro substituents significantly increase the acidity of the phenol. The pKa of 2,6-dichlorophenol is 6.78, making it approximately 1000 times more acidic than unsubstituted phenol (pKa 9.95)[2]. This high acidity allows for the use of a mild base rather than requiring hazardous strong bases like NaH.
-
Base Selection (Causality): N,N-Diisopropylethylamine (DIPEA, Hünig's base) is utilized because it is sterically hindered and non-nucleophilic. It easily deprotonates the acidic 2,6-dichlorophenol but its bulky isopropyl groups prevent it from competing with the phenoxide to attack the electrophile[1].
-
Electrophile Activation: The ortho-chloro groups create a sterically congested environment around the hydroxyl group. To overcome this, a highly reactive electrophile is required. MOMCl (chloromethyl methyl ether) acts as a powerful alkylating agent because the lone pairs on its oxygen atom assist in the departure of the chloride ion, generating a highly reactive, resonance-stabilized oxocarbenium ion intermediate[1]. This SN1-like electrophilic species is readily captured by the sterically hindered 2,6-dichlorophenoxide[3].
Safety and Reagent Handling
CRITICAL WARNING: MOMCl is a potent alkylating agent and a known human carcinogen[1]. It is highly volatile and poses severe inhalation risks.
-
All operations involving MOMCl must be conducted in a properly functioning fume hood.
-
Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and safety goggles.
-
Unreacted MOMCl must be quenched thoroughly. Aqueous ammonia or a saturated solution of ammonium chloride (
) is required to destroy residual MOMCl before atmospheric exposure or workup.
Reaction Workflow
Caption: Step-by-step logical workflow for the MOM protection of 2,6-dichlorophenol.
Quantitative Data: Reagent Stoichiometry
The following table outlines the stoichiometric requirements for a standard 10 mmol scale reaction[4].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |
| 2,6-Dichlorophenol | 163.00 | 1.0 | 1.63 g | N/A | Substrate |
| DIPEA | 129.24 | 1.5 | 2.61 mL | 0.742 | Non-nucleophilic Base |
| MOMCl | 80.51 | 1.2 | 0.91 mL | 1.060 | Alkylating Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | 20.0 mL | 1.330 | Reaction Medium |
Experimental Protocol
This methodology relies on a self-validating sequence that ensures complete deprotonation prior to electrophile introduction, significantly minimizing unwanted side reactions[1].
Step 1: Preparation and Deprotonation
-
Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).
-
Dissolve 2,6-dichlorophenol (1.63 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add DIPEA (2.61 mL, 15.0 mmol) dropwise via syringe.
-
Causality Checkpoint: Allow the mixture to stir at 0 °C for 30 minutes. Why? Experimentally, adding the base first and allowing incubation ensures complete conversion of the phenol to the phenoxide anion. If MOMCl is added simultaneously, the base might interact with the highly reactive oxocarbenium ion, or incomplete deprotonation could stall the reaction against the sterically hindered ortho-chloro groups[1].
Step 2: Alkylation
-
Maintain the reaction at 0 °C. Carefully add MOMCl (0.91 mL, 12.0 mmol) dropwise over 5-10 minutes.
-
Note: The addition must be slow to control the exothermic nature of the oxocarbenium ion formation and its subsequent trapping by the phenoxide[3].
-
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (RT).
-
Stir the reaction at RT for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Suggested eluent: 10% Ethyl Acetate in Hexanes). The protected product will appear as a new, less polar spot (higher
) compared to the starting phenol.
Step 3: Quenching and Workup
-
Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.
-
Carefully quench the reaction by adding 10 mL of saturated aqueous
solution. Stir vigorously for 15 minutes to ensure the complete destruction of any unreacted MOMCl. -
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).
-
Combine the organic layers and wash with brine (20 mL) to remove residual salts and water.
-
Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification and Self-Validation
-
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-5% Ethyl Acetate in Hexanes) to afford the pure product, 1,3-dichloro-2-(methoxymethoxy)benzene.
-
Validation: Verify the product structure and purity via
NMR. The success of the reaction is confirmed by a self-validating shift profile:-
Loss of Starting Material: The disappearance of the phenolic -OH broad singlet (~5.5 ppm).
-
MOM Methylene Formation: The appearance of a characteristic, highly deshielded singlet for the MOM methylene protons (
) around 5.2 ppm. -
MOM Methyl Formation: The appearance of a singlet for the MOM methyl protons (
) around 3.5 ppm.
-
References[2]2,6-Dichlorophenol - Wikipedia - wikipedia.org[1]MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis - total-synthesis.com[3]Exploration of the aromatic abietane diterpenoid scaffold in the development of ArnT-mediated colistin resistance inhibitors - RSC Publishing - rsc.org[4]Progress Towards the Total Synthesis of Nogalamycin using a Benzyne Cycloaddition Strategy - ChemRxiv - chemrxiv.org
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 3. Exploration of the aromatic abietane diterpenoid scaffold in the development of ArnT-mediated colistin resistance inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09142J [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
Application Note: Directed Lithiation Strategies for 2,6-Dichloro-1-(methoxymethoxy)benzene
This Application Note is designed for researchers and drug development professionals. It synthesizes mechanistic insight with practical, high-yield protocols for the functionalization of 2,6-Dichloro-1-(methoxymethoxy)benzene .
Executive Summary & Strategic Analysis
This compound presents a unique challenge in organometallic chemistry: the standard "ortho" positions (C2 and C6) relative to the strong Directed Metalation Group (DMG)—the methoxymethoxy (MOM) ether—are blocked by chlorine atoms.
Consequently, standard Directed Ortho Metalation (DoM) via deprotonation is structurally impossible at the C2/C6 sites. Instead, reactivity is dictated by a competition between Lithium-Halogen Exchange (at C2/C6) and Base-Mediated Deprotonation (at C3/C5).
-
Pathway A (Primary): Chelation-Controlled Lithium-Halogen Exchange. Using alkyllithiums (e.g., n-BuLi), the MOM group coordinates the lithium, facilitating rapid, regioselective exchange of one chlorine atom. This generates a stable aryllithium species suitable for electrophilic trapping.
-
Pathway B (Secondary): Directed Deprotonation (Benzyne Route). Using non-nucleophilic bases (e.g., LDA), deprotonation occurs at C3 (ortho to Cl). Warning: This intermediate possesses a lithium atom ortho to a halogen, leading to rapid elimination of LiCl and the formation of a transient aryne (benzyne) species.
This protocol focuses on Pathway A , as it is the standard method for retaining the aromatic core and introducing functionality.
Mechanistic Pathways & Decision Matrix
The choice of reagent dictates the reaction trajectory. The MOM group acts as a "molecular anchor," coordinating the lithium cation to increase local concentration and lower the activation energy for the exchange reaction.
Decision Tree: Reagent Selection
| Desired Outcome | Reagent | Mechanism | Critical Intermediate |
| Substitution at C2 | n-BuLi (1.1 eq) | Li-Hal Exchange | 2-Lithio-6-chloro-1-(MOM)benzene |
| Substitution at C3 | LDA or LiTMP | Deprotonation | Transient 3-Lithio species |
| Double Functionalization | t-BuLi (2.2 eq) | Double Exchange | 2,6-Dilithio-1-(MOM)benzene (Risk of polymerization) |
Graphviz Pathway Diagram
Caption: Divergent reaction pathways based on base selection. Pathway A (Green) yields stable substitution; Pathway B (Red) leads to benzyne instability.
Detailed Protocol: Chelation-Controlled Lithium-Halogen Exchange
This protocol targets the selective lithiation of the C2 position via Lithium-Halogen exchange.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Organolithium: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (1.05 equiv).
-
Note: Titrate n-BuLi before use using N-pivaloyl-o-toluidine or diphenylacetic acid to ensure accurate stoichiometry.
-
-
Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 M concentration relative to substrate).
-
Rationale: THF is required to solvate the lithium cation and facilitate the "Complex Induced Proximity Effect" (CIPE) with the MOM oxygen.
-
-
Electrophile: Aldehyde, Ketone, Alkyl Halide, or Borate (1.2–1.5 equiv).
-
Quench: Saturated NH₄Cl or dilute HCl.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask under a stream of Argon or Nitrogen.
-
Cool the flask to room temperature.
-
Add the substrate (this compound) and anhydrous THF via syringe.
Step 2: Cryogenic Cooling
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Critical Check: Ensure the system is fully equilibrated at -78 °C for at least 10 minutes to prevent non-selective reaction upon base addition.
Step 3: Lithiation (The Exchange)
-
Add n-BuLi dropwise via syringe pump or syringe over 10–15 minutes.
-
Observation: A slight color change (often yellow/orange) may occur, indicating the formation of the aryllithium species.
-
-
Stir at -78 °C for 30 to 45 minutes .
-
Why: Li-Hal exchange is extremely fast (often <5 min), but the MOM chelation stabilizes the intermediate. Extended stirring (>1 hr) is unnecessary and may promote side reactions (e.g., scrambling).
-
Step 4: Electrophile Trapping
-
Dissolve the Electrophile (E+) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid).
-
Add the electrophile slowly to the lithiated mixture at -78 °C.
-
Warm Up: Allow the reaction to warm slowly to 0 °C (or room temperature, depending on the electrophile's reactivity) over 1–2 hours.
Step 5: Quench & Workup
-
Quench the reaction by adding saturated aqueous NH₄Cl.[1]
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
Data Presentation & Troubleshooting
Expected Yields & Selectivity
| Electrophile Class | Example Reagent | Expected Yield | Notes |
| Aldehydes | Benzaldehyde | 85-95% | Very rapid reaction; high fidelity. |
| Silyl Chlorides | TMSCl | 90-98% | Excellent for protecting group strategies. |
| Borates | B(OiPr)3 | 80-90% | Precursor for Suzuki Coupling. |
| Alkyl Halides | MeI | 60-75% | Requires HMPA additive for optimal yields. |
Troubleshooting Guide
-
Problem: Low Yield / Recovery of Starting Material.
-
Problem: Mixture of Mono- and Di-substitution.
-
Problem: Benzyne Products (Cycloadducts).
References
-
Snieckus, V. (1990).[4][7] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange vs.
-
BenchChem. (2025).[1] "Application Notes: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." BenchChem Technical Library. Link
- Leroux, F., Schlosser, M. (2003). "The 'Optional Site Selectivity' Principle in the Lithiation of Chloro- and Fluoro-arenes." Angewandte Chemie International Edition, 42(3), 3066. (Discusses the competition between directing groups).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. Low Temperature n-Butyllithium-Induced [3,3]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
Application Note: Regioselective Lithiation of MOM-Protected 2,6-Dichlorophenol at the C-3 Position
Executive Summary
The functionalization of highly substituted halogenated aromatics is a critical operation in the development of advanced agrochemicals, pharmaceuticals, and complex natural products. 2,6-Dichlorophenol derivatives present a unique synthetic challenge due to the steric hindrance and electronic deactivation imparted by the flanking chlorine atoms. This application note details the mechanistic rationale, optimized protocols, and critical control parameters for the regioselective C-3 lithiation of 1,3-dichloro-2-(methoxymethoxy)benzene (MOM-protected 2,6-dichlorophenol). By leveraging Directed Ortho Metalation (DoM) principles and strict cryogenic control, drug development professionals can achieve >95% regioselectivity and high yields.
Mechanistic Rationale & Structural Dynamics
To successfully execute this transformation, one must understand the causality behind the reagent selection and the intrinsic electronic landscape of the substrate.
The Protecting Group Strategy
Phenolic protons (pKa ~9.4) will instantly quench any organolithium reagent. The methoxymethyl (MOM) ether is selected as the protecting group because it is entirely stable to strong bases while remaining easily cleavable under mild acidic conditions (e.g., HCl in MeOH) that do not disturb the carbon-halogen bonds. While the MOM group is a powerful Directed Metalation Group (DMG), its primary ortho positions (C-2 and C-6) are physically blocked by the chlorine atoms.
Regioselectivity: The C-3 Preference
With C-2 and C-6 blocked, deprotonation must occur at C-3, C-4, or C-5. The highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This effect decays rapidly with distance, meaning the protons at C-3 and C-5 (which are ortho to the chlorines) are significantly more acidic than the proton at C-4. Consequently, lithiation is directed exclusively to the C-3 position .
Base Selection and Benzyne Prevention
The choice of base is the most critical failure point in this workflow.
-
Avoid n-Butyllithium (n-BuLi): Utilizing n-BuLi often leads to competitive nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbons or unwanted halogen-metal exchange.
-
Preferred Bases: A non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) ensures strict deprotonation .
-
Cryogenic Imperative: The resulting 3-lithio-2,6-dichloroarene species possesses a leaving group (chloride) ortho to the carbanion. If the reaction temperature exceeds -60 °C, the intermediate will rapidly eliminate LiCl to form a highly reactive 2,3-benzyne intermediate, leading to intractable polymeric mixtures. Strict cryogenic control (-78 °C) is mandatory .
Experimental Workflows
Figure 1: Experimental workflow for MOM protection, C-3 lithiation, and electrophilic trapping.
Step-by-Step Methodologies
Protocol A: Synthesis of 1,3-Dichloro-2-(methoxymethoxy)benzene
Self-Validation Check: The reaction progress can be visually monitored by the precipitation of DIPEA·HCl salts.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Dissolution: Dissolve 2,6-dichlorophenol (10.0 g, 61.3 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (16.0 mL, 92.0 mmol, 1.5 eq). Cool the mixture to 0 °C using an ice-water bath.
-
Protection: Dropwise, add chloromethyl methyl ether (MOMCl) (5.6 mL, 73.6 mmol, 1.2 eq) over 15 minutes. Caution: MOMCl is a known carcinogen; perform strictly in a fume hood.
-
Completion: Remove the ice bath and stir at room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the product as a colorless oil.
Protocol B: Regioselective C-3 Lithiation and Formylation
Self-Validation Check: To confirm active lithiation before quenching with your valuable electrophile, extract a 0.1 mL aliquot, quench it in D₂O, and analyze via ¹H-NMR. Successful lithiation is confirmed by the disappearance of the C-3/C-5 aromatic proton signal (integration drops from 2H to 1H).
-
Setup: Flame-dry a 100 mL Schlenk flask. Purge with argon.
-
Substrate Preparation: Dissolve 1,3-dichloro-2-(methoxymethoxy)benzene (2.07 g, 10.0 mmol) in anhydrous THF (30 mL).
-
Cryogenic Cooling: Immerse the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.
-
Lithiation: Slowly add a freshly titrated solution of Lithium diisopropylamide (LDA) (1.0 M in THF/hexanes, 11.0 mL, 11.0 mmol, 1.1 eq) down the side of the flask over 10 minutes. The solution may turn a pale yellow. Stir strictly at -78 °C for 90 minutes.
-
Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (1.16 mL, 15.0 mmol, 1.5 eq) dropwise.
-
Warming & Quench: Stir for 30 minutes at -78 °C, then remove the cooling bath. Allow the reaction to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl (20 mL).
-
Isolation: Extract with Ethyl Acetate (3 × 30 mL). Wash with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography to afford 2,4-dichloro-3-(methoxymethoxy)benzaldehyde.
Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape for the C-3 lithiation, highlighting the causality behind base and temperature selection .
| Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (C-3 vs C-4) | Mechanistic Notes & Observations |
| n-BuLi | THF | -78 | 1.0 | 65% | >95:5 | Significant SNAr byproducts; butyl addition observed. |
| sec-BuLi | THF | -78 | 1.0 | 85% | >95:5 | Good yield, but highly sensitive to localized warming (benzyne). |
| LDA | THF | -78 | 1.5 | >95% | >99:1 | Optimal. Strictly deprotonation; no nucleophilic attack. |
| TMPMgCl·LiCl | THF | -20 | 4.0 | 90% | >99:1 | Higher temperature tolerance due to magnesium stability; scalable. |
Reaction Pathway & Mechanistic Diagram
Figure 2: Mechanistic pathway of the regioselective C-3 lithiation and electrophilic quench.
References
-
Bair, J. S. (2013). The Development of Deoxynyboquinone as a Personalized Anticancer Compound (Doctoral dissertation). CORE. Available at:[Link]
-
Wunderlich, S. H., et al. (2008). "TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics." Angewandte Chemie International Edition. Available at:[Link]
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Available at:[Link]
Application Note: 2,6-Dichloro-1-(methoxymethoxy)benzene as a Functionalized Benzyne Precursor
This application note details the use of 2,6-Dichloro-1-(methoxymethoxy)benzene as a regioselective precursor for functionalized benzyne generation. Unlike simple benzyne precursors, this scaffold leverages the Directed Ortho Metalation (DoM) strategy combined with elimination to access highly substituted aryne intermediates, specifically 4-chloro-3-(methoxymethoxy)benzyne .
Abstract
The generation of polysubstituted benzyne intermediates is a critical challenge in the synthesis of complex aromatic scaffolds. This compound serves as a specialized precursor that allows for the controlled generation of 3-alkoxy-4-halo-benzynes . By utilizing the directing power of the methoxymethoxy (MOM) group and the inductive activation of the chlorine substituents, researchers can achieve high-yielding cycloadditions and nucleophilic insertions. This guide outlines the mechanistic principles, optimized protocols, and trapping strategies for this precursor.
Introduction & Strategic Value
Standard benzyne precursors (e.g., o-silyl aryl triflates) are excellent for generating parent or mono-substituted benzynes under mild conditions. However, synthesizing tetrasubstituted benzene derivatives often requires precursors that already carry significant functional density.
This compound offers a unique advantage:
-
Dual Activation: The MOM group acts as a Directed Metalation Group (DMG), while the chlorine atoms acidify the adjacent protons and serve as leaving groups.
-
Regiocontrol: The symmetry of the starting material (before lithiation) simplifies the regiochemical outcome.
-
Orthogonal Protection: The MOM group survives the benzyne generation conditions, providing a handle for later deprotection to a phenol.
Mechanistic Pathway
The transformation proceeds via a Deprotonation-Elimination sequence rather than the Lithium-Halogen exchange typically seen with n-BuLi.
-
Coordination: The lithium amide base (LDA or LiTMP) coordinates to the oxygen of the MOM group.
-
Directed Lithiation: The base deprotonates the C3 position (ortho to the Chlorine, meta to the MOM group). Note: Direct deprotonation is favored over Li-Halogen exchange when using non-nucleophilic bases like LDA.
-
Elimination: The resulting phenyllithium species (3-lithio-2,6-dichloro-1-MOM-benzene) undergoes rapid
-elimination of LiCl to form the benzyne.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6]
-
Precursor: this compound (Synthesized from 2,6-dichlorophenol and MOM-Cl).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (freshly prepared preferred).
-
Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/Benzophenone.
-
Trapping Agent: Furan (for Diels-Alder), Benzyl azide (for Click), or Morpholine (for nucleophilic addition).
Step-by-Step Generation & Trapping
Caution: Benzyne intermediates are highly reactive. All steps must be performed under an inert atmosphere (Argon or Nitrogen).
Step 1: Preparation of the Precursor Solution
-
Flame-dry a 50 mL 2-neck round-bottom flask and cool under Argon flow.
-
Add This compound (1.0 mmol, 207 mg) and a magnetic stir bar.
-
Dissolve in anhydrous THF (10 mL).
-
Add the Trapping Agent (e.g., Furan, 5.0 mmol, 5 equiv) directly to this solution.
-
Note: Unlike silyl triflate methods, "in-situ" trapping is required because the benzyne is generated immediately upon warming or deprotonation.
-
Step 2: Benzyne Generation (The "Dropwise" Technique)
-
Cool the reaction mixture to -78 °C (Dry ice/Acetone bath).
-
Add LDA (1.2 mmol, 1.2 equiv) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Mechanistic Check: The low temperature prevents immediate decomposition of the lithiated intermediate, allowing for controlled elimination upon warming.
-
-
Stir at -78 °C for 30 minutes to ensure complete lithiation.
Step 3: Reaction Progression[1][2]
-
Remove the cooling bath and allow the reaction to warm slowly to Room Temperature (25 °C) over 2 hours.
-
Observation: The elimination of LiCl typically occurs between -40 °C and 0 °C. The mixture may darken as the benzyne forms and reacts.
-
-
Stir at room temperature for an additional 1 hour to ensure complete conversion.
Step 4: Quench & Workup
-
Quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Dilute with Ethyl Acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
Purification
-
Purify the crude residue via Flash Column Chromatography (Silica Gel).
-
Gradient: 0-20% EtOAc in Hexanes (depending on the polarity of the trapped product).
Data Presentation: Trapping Scope
The following table summarizes expected outcomes with standard trapping agents, demonstrating the versatility of the 4-chloro-3-(methoxymethoxy)benzyne intermediate.
| Trapping Agent | Reaction Type | Product Structure | Expected Yield |
| Furan | [4+2] Cycloaddition | 1,4-Epoxy-5-chloro-8-(MOM)-1,4-dihydronaphthalene | 75-85% |
| Benzyl Azide | [3+2] Cycloaddition | Benzotriazole derivative | 60-70% |
| Morpholine | Nucleophilic Addition | 3-Morpholino-4-chloro-1-(MOM)benzene* | 55-65% |
| Allyl Magnesium Br | Nucleophilic/Ene | Allylated arene derivative | 40-50% |
*Note on Regioselectivity: Nucleophilic addition to 3-alkoxybenzynes is typically directed meta to the alkoxy group due to inductive withdrawal, but the presence of the Chlorine atom at C4 exerts a competing directing effect. In this specific precursor, nucleophilic attack often favors the position distal to the bulky MOM group (C2 position of the benzyne), but mixtures are possible.
Mechanistic Visualization
The following diagram illustrates the pathway from the precursor to the trapped adduct.
Caption: Pathway for the generation of 4-chloro-3-(methoxymethoxy)benzyne via LDA-mediated lithiation and elimination.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Decomposition of lithiated species before elimination. | Ensure temperature is strictly maintained at -78°C during LDA addition. Warm slowly. |
| Byproduct: Dechlorination | Lithium-Halogen exchange instead of deprotonation. | Use LDA or LiTMP (non-nucleophilic bases).[3] Do NOT use n-BuLi. |
| Starting Material Recovery | Incomplete lithiation. | Increase LDA equivalents to 1.5. Ensure anhydrous conditions (water kills the base). |
| Regioisomeric Mixtures | Nucleophilic attack unselective. | Use cycloaddition traps (Furan) which are less sensitive to electronic directing effects than nucleophiles. |
References
-
Snieckus, V. (1990). Directed ortho metalation.[4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. In The Chemistry of Organolithium Compounds. Link
- Gilchrist, T. L. (1983). The chemistry of benzyne and other arynes. In The Chemistry of Functional Groups, Supplement C.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Sources
Application Note: Synthesis of Dicamba Analogs via Directed Ortho-Lithiation of 2,6-Dichloro-1-(methoxymethoxy)benzene
Target Audience: Synthetic Chemists, Agronomic Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Strategic Design & Mechanistic Causality
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a cornerstone auxinic herbicide. However, the rise of herbicide-resistant weed biotypes necessitates the development of novel structural analogs to probe receptor binding affinities (e.g., TIR1/AFB receptors) and formulate .
This application note details the synthesis of the exact positional isomer 2,4-dichloro-3-methoxybenzoic acid starting from commercially available 2,6-dichloro-1-(methoxymethoxy)benzene. The synthetic logic relies on the Directed ortho-Metalation (DoM) paradigm. While the methoxymethoxy (MOM) group is a powerful Directed Metalation Group (DMG), its ortho positions (C2 and C6) are sterically blocked by chlorine atoms. Consequently, the chlorine atoms act as secondary DMGs via inductive electron withdrawal (-I effect), acidifying the C3 proton and directing the 1[1].
Fig 1. Mechanistic causality of regioselective DoM in this compound.
Experimental Workflows (Self-Validating Protocols)
To ensure high scientific integrity, each protocol is designed as a self-validating system , incorporating specific in-process checks to confirm reaction causality without requiring immediate offline analytics.
Fig 2. Three-step synthetic workflow from MOM-protected 2,6-dichlorophenol to Dicamba analog.
Protocol A: Regioselective Lithiation and Carboxylation
Objective: Synthesize 2,4-dichloro-3-(methoxymethoxy)benzoic acid. Causality: Tetramethylethylenediamine (TMEDA) is strictly required to break down the hexameric aggregates of n-BuLi into highly reactive monomers, enabling the deprotonation of the sterically hindered C3 position.
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add this compound (10.0 mmol, 2.07 g) and anhydrous THF (50 mL).
-
Activation: Inject TMEDA (12.0 mmol, 1.8 mL). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 11.0 mmol, 4.4 mL) over 15 minutes.
-
Self-Validation Check: The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the aryllithium species. Stir for 2 hours at -78 °C.
-
-
Carboxylation: Bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the solution for 30 minutes. The color will rapidly quench to pale yellow, validating the successful electrophilic trapping.
-
Workup: Warm to room temperature. Quench with 1M NaOH (30 mL) to extract the carboxylate into the aqueous phase. Wash the aqueous layer with Et₂O (2 × 20 mL) to remove unreacted starting material. Acidify the aqueous layer with 3M HCl to pH 2. Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Chemoselective MOM Deprotection
Objective: Synthesize 2,4-dichloro-3-hydroxybenzoic acid. Causality: The acetal-like MOM ether is cleaved under acidic conditions. Using a 2 traps the released formaldehyde equivalent as dimethoxymethane, driving the equilibrium forward and preventing side reactions[2].
-
Reaction: Dissolve the crude acid from Protocol A in a 1:1 mixture of THF and Methanol (40 mL). Add 3M HCl (10 mL).
-
Heating: Heat the mixture to 50 °C for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3 with 1% AcOH). The starting material (
) will disappear, replaced by a highly polar, UV-active spot ( ) corresponding to the free phenol.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
Protocol C: Exhaustive Methylation and Saponification
Objective: Synthesize 2,4-dichloro-3-methoxybenzoic acid. Causality: Attempting selective mono-O-methylation of the phenol in the presence of a carboxylic acid often leads to intractable mixtures. Exhaustive methylation to the ester, followed by3, is the most operationally robust pathway[3].
-
Exhaustive Methylation: Dissolve the intermediate from Protocol B in anhydrous DMF (30 mL). Add K₂CO₃ (30.0 mmol, 4.14 g) and Methyl Iodide (25.0 mmol, 1.55 mL). Stir at room temperature for 12 hours.
-
Self-Validation Check: Quench an aliquot in water/EtOAc. TLC of the organic layer will show a single, non-polar spot (methyl 2,4-dichloro-3-methoxybenzoate,
), indicating complete conversion of both functional groups.
-
-
Saponification: Dilute the reaction with water (50 mL) and extract with EtOAc (3 × 30 mL). Concentrate the organic layer, then redissolve the crude ester in MeOH (20 mL) and 2M NaOH (20 mL). Heat at 60 °C for 3 hours.
-
Final Isolation: Remove MeOH in vacuo. Extract the basic aqueous layer with Et₂O (20 mL) to remove organic impurities. Acidify the aqueous phase with concentrated HCl to pH 1-2. Collect the precipitating white solid (Dicamba analog) via vacuum filtration.
Quantitative Data & Characterization
Table 1: Reaction Yields and Optimization Parameters
| Synthetic Step | Substrate | Reagents & Conditions | Isolated Yield (%) | Purity (HPLC) |
| 1. Lithiation/Carboxylation | 2,6-Dichloro-1-(MOM)benzene | n-BuLi, TMEDA, CO₂, -78 °C | 82% | >98% |
| 2. MOM Deprotection | 2,4-Dichloro-3-(MOM)benzoic acid | 3M HCl, THF/MeOH, 50 °C | 95% | >99% |
| 3. Methylation/Hydrolysis | 2,4-Dichloro-3-hydroxybenzoic acid | MeI, K₂CO₃; then NaOH/MeOH | 88% | >98% |
Table 2: Key ¹H NMR Diagnostic Shifts (400 MHz, CDCl₃)
| Compound | Aromatic Protons (Ar-H) | Aliphatic Protons |
| Starting Material | δ 7.25 (d, J = 8.1 Hz, 2H), 7.05 (t, J = 8.1 Hz, 1H) | δ 5.20 (s, 2H, -OCH₂O-), 3.65 (s, 3H, -OCH₃) |
| Intermediate 1 | δ 7.55 (d, J = 8.5 Hz, 1H), 7.38 (d, J = 8.5 Hz, 1H) | δ 5.18 (s, 2H, -OCH₂O-), 3.62 (s, 3H, -OCH₃) |
| Dicamba Analog | δ 7.62 (d, J = 8.5 Hz, 1H), 7.41 (d, J = 8.5 Hz, 1H) | δ 3.95 (s, 3H, Ar-OCH₃) |
Note: The shift from a triplet/doublet pattern (3 protons) to a pair of doublets (2 protons) confirms the successful substitution at the C3 position.
References
-
Title: Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes Source: The Journal of Organic Chemistry (ACS Publications) URL: 1
-
Title: Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure Source: PMC (National Institutes of Health) URL: 2
-
Title: Facile synthesis of dicamba ester over heterogeneous magnesium oxide and kinetic modelling Source: Publications of the IAS Fellows URL: 3
-
Title: Double-Action Herbicidal Ionic Liquids Based on Dicamba Esterquats with 4-CPA, 2,4-D, MCPA, MCPP, and Clopyralid Anions Source: ACS Publications URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of dicamba ester over heterogeneous magnesium oxide and kinetic modelling - Publications of the IAS Fellows [repository.ias.ac.in]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Functionalized 2,6-Dichlorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and selectivity.[1] These transformations are foundational in the pharmaceutical, agrochemical, and materials science industries for constructing complex molecular architectures from readily available precursors.[2] Among the vast array of substrates, functionalized 2,6-dichlorobenzene derivatives present a unique and valuable platform. The presence of two chlorine atoms offers the potential for sequential or double cross-coupling reactions, allowing for the controlled and divergent synthesis of highly substituted aromatic compounds. However, the lower reactivity of aryl chlorides compared to bromides and iodides, coupled with the steric hindrance imposed by the 2,6-substitution pattern, presents distinct challenges that necessitate carefully optimized reaction conditions.[3]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving functionalized 2,6-dichlorobenzene derivatives. We will delve into the fundamental mechanisms, discuss the critical role of ligands and catalysts, and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Engine of Innovation: The Palladium Catalytic Cycle
The power of palladium catalysis lies in its ability to cycle between different oxidation states, orchestrating the precise assembly of molecular fragments.[1] The generally accepted mechanism for most cross-coupling reactions involves a three-step catalytic cycle.[4]
-
Oxidative Addition: The cycle initiates with the reaction of a low-valent palladium(0) species with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex.[1][4] This step is often rate-limiting, particularly with less reactive aryl chlorides.
-
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[1][5] This brings the two coupling partners together on the palladium atom.
-
Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond as the two organic fragments are eliminated from the palladium center.[1][4] This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The Critical Choice: Catalysts and Ligands for 2,6-Dichloroarenes
The success of cross-coupling reactions with challenging substrates like 2,6-dichlorobenzenes hinges on the selection of an appropriate palladium source and, most importantly, the supporting ligand.[6]
Palladium Precatalysts: While Pd(0) sources like Pd(PPh₃)₄ can be used, Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂ are more common due to their air stability.[6][7] These are reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts, often featuring a palladacycle structure, offer improved stability and catalytic activity.[7]
The Ligand's Role: The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and controls the selectivity of the reaction. For sterically hindered and electron-deficient 2,6-dichloroarenes, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required.[6][8] These ligands promote the crucial oxidative addition step and facilitate the subsequent steps of the catalytic cycle.[9]
Ligand Selection Guide for 2,6-Dichlorobenzene Derivatives:
| Ligand Type | Examples | Key Features & Applications |
| Bulky Monodentate Phosphines | XPhos, SPhos, RuPhos, t-Bu₃P | Highly effective for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of aryl chlorides. Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[7][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable palladium complexes. Excellent for cross-coupling reactions that require high temperatures and long reaction times.[11][12] |
| Bidentate Phosphines | DPPF, BINAP | Often used in Buchwald-Hartwig aminations, where they can prevent the formation of unreactive palladium dimers.[13] |
Protocols for Key Transformations
The following protocols are designed as a starting point and may require optimization based on the specific functional groups present on the 2,6-dichlorobenzene derivative and the coupling partner. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1][11] It is widely used due to the commercial availability, stability, and low toxicity of organoboron reagents.[14]
Protocol for Mono-arylation of a Functionalized 2,6-Dichlorobenzene:
This protocol aims for the selective substitution of one chlorine atom.
-
Reagents and Materials:
-
Functionalized 2,6-dichlorobenzene (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene/water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add the functionalized 2,6-dichlorobenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol for Di-arylation of a Functionalized 2,6-Dichlorobenzene:
This protocol is designed for the exhaustive substitution of both chlorine atoms.
-
Reagents and Materials:
-
Functionalized 2,6-dichlorobenzene (1.0 equiv)
-
Arylboronic acid (2.5-3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/water (3:1 v/v)
-
-
Procedure:
-
Follow the setup procedure as described for mono-arylation, substituting the appropriate reagents.
-
Heat the reaction mixture to 100 °C for 24 hours.[15]
-
Monitor the disappearance of the starting material and the mono-arylated intermediate.
-
Perform the work-up and purification as described above.
-
Caption: General workflow for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[16] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[16]
Protocol for Sonogashira Coupling of a Functionalized 2,6-Dichlorobenzene:
-
Reagents and Materials:
-
Functionalized 2,6-dichlorobenzene (1.0 equiv)
-
Terminal alkyne (1.2-2.5 equiv, depending on mono- vs. di-substitution)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
-
Procedure:
-
In a Schlenk tube, dissolve the functionalized 2,6-dichlorobenzene, PdCl₂(PPh₃)₂, and CuI in the amine solvent.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the terminal alkyne dropwise at room temperature.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the mixture, filter off the amine hydrohalide salt, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Note on Copper-Free Sonogashira: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free protocols.[17] These often require more active palladium/ligand systems (e.g., Pd(OAc)₂/SPhos) and a strong organic base like piperidine or DBU.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the coupling of aryl halides with a wide range of primary and secondary amines.[13][18]
Protocol for Buchwald-Hartwig Amination of a Functionalized 2,6-Dichlorobenzene:
-
Reagents and Materials:
-
Functionalized 2,6-dichlorobenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a palladacycle precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
XPhos (4 mol%, if using Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Toluene or 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst (or Pd(OAc)₂ and ligand), the base, and the functionalized 2,6-dichlorobenzene to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Catalyst poisoning by pyridine nitrogen. | 1. Switch to a more active ligand (e.g., from PPh₃ to XPhos or SPhos). Use a precatalyst. 2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Ensure the base is anhydrous and finely powdered. 3. Increase temperature in 10 °C increments. Consider microwave heating. 4. Increase catalyst loading or use a more sterically hindered ligand. |
| Poor Selectivity (Mono- vs. Di-substitution) | 1. Incorrect stoichiometry of the coupling partner. 2. Reaction run for too long or at too high a temperature. 3. Ligand effects. | 1. For mono-substitution, use a slight excess (1.1-1.2 equiv) of the coupling partner. For di-substitution, use a larger excess (≥2.5 equiv). 2. Carefully monitor the reaction to stop after the formation of the desired product. 3. Bulky ligands can sometimes favor over-functionalization.[8][10] Screening different ligand classes may be necessary. |
| Side Reactions (e.g., Homocoupling) | 1. Oxygen contamination. 2. Inefficient transmetalation. | 1. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere. 2. This can be an issue in Suzuki couplings. Ensure the base is appropriate and consider a different solvent system. |
Conclusion
The palladium-catalyzed cross-coupling of functionalized 2,6-dichlorobenzene derivatives is a powerful strategy for accessing structurally diverse and complex aromatic molecules. While the inherent challenges of these substrates require careful consideration of reaction parameters, the use of modern, highly active catalyst systems has made these transformations more reliable and efficient. By understanding the underlying mechanisms and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can successfully leverage these versatile building blocks in the pursuit of novel pharmaceuticals, materials, and other valuable chemical entities.
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
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Role of palladium catalyst in cross-coupling reactions . Available at: [Link]
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17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]
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Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]
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Mechanism of palladium‐catalyzed cross-coupling reactions between alkyl... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Publications. Available at: [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand | Organometallics - ACS Publications. Available at: [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. Available at: [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. Available at: [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. Available at: [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. Available at: [Link]
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews . Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Palladium Catalysts for Cross-Coupling Reaction - MDPI. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Available at: [Link]
-
Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]
-
Highly ortho-selective cross-coupling of dichlorobenzene derivatives with Grignard reagents . Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline | Request PDF - ResearchGate. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and . Available at: [Link]
-
PdCl2-catalyzed cross-coupling reactions - ResearchGate. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols: A Strategic Approach to the Synthesis of 3-Substituted 2,6-Dichlorophenols via a Methoxymethyl (MOM) Ether Intermediate
Introduction
Substituted dichlorophenols are pivotal structural motifs in a multitude of biologically active molecules, serving as key intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals. Specifically, the synthesis of 3-substituted 2,6-dichlorophenols presents a unique regiochemical challenge. Direct electrophilic substitution on the 2,6-dichlorophenol scaffold is often unselective, leading to a mixture of products. To overcome this, a robust and highly regioselective strategy employing a methoxymethyl (MOM) ether protecting group has been developed. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of these valuable compounds, detailing the underlying principles and providing step-by-step protocols.
The strategic use of the MOM ether as a directing metalation group (DMG) is central to this methodology. The MOM group facilitates a process known as directed ortho-metalation (DoM), wherein a strong organolithium base selectively deprotonates the aromatic ring at the position ortho to the directing group.[1][2] In the case of 1,3-dichloro-2-(methoxymethoxy)benzene, this occurs exclusively at the C3 position, enabling the introduction of a wide array of substituents with high precision. Subsequent deprotection of the MOM ether affords the desired 3-substituted 2,6-dichlorophenol.
Strategic Overview: The Role of the MOM Ether
The methoxymethyl (MOM) group is an ideal choice for this synthetic sequence due to several key properties:
-
Robust Protection: The MOM ether is stable to a wide range of nucleophilic and basic conditions, which is crucial for the subsequent metalation step.[3]
-
Potent Directing Group: The oxygen atoms of the MOM ether chelate with the lithium cation of the organolithium base, directing the deprotonation to the adjacent C3 position. This complex-induced proximity effect (CIPE) is the cornerstone of the regioselectivity of this method.[2]
-
Facile Cleavage: The MOM group can be readily removed under acidic conditions to unveil the free phenol without compromising the newly introduced substituent.[4][5]
The overall synthetic strategy can be visualized as a three-stage process:
-
Protection: The phenolic hydroxyl group of 2,6-dichlorophenol is protected as a MOM ether.
-
ortho-Metalation and Substitution: The MOM-protected intermediate undergoes directed ortho-metalation at the C3 position, followed by quenching with a suitable electrophile to introduce the desired substituent.
-
Deprotection: The MOM group is cleaved to yield the final 3-substituted 2,6-dichlorophenol.
Caption: Overall synthetic workflow.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times. Special care must be taken when handling hazardous reagents such as chloromethyl methyl ether (MOM-Cl), which is a carcinogen, and n-butyllithium (n-BuLi), which is pyrophoric.[1][6]
Part 1: Protection of 2,6-Dichlorophenol with a Methoxymethyl (MOM) Group
This protocol details the synthesis of 1,3-dichloro-2-(methoxymethoxy)benzene.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Dichlorophenol | 163.00 | 5.00 g | 30.7 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.47 g | 36.8 |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 3.2 mL | 36.8 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,6-dichlorophenol (5.00 g, 30.7 mmol).
-
Add anhydrous THF (100 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.47 g of a 60% dispersion in mineral oil, 36.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back down to 0 °C.
-
Add chloromethyl methyl ether (3.2 mL, 36.8 mmol) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,3-dichloro-2-(methoxymethoxy)benzene as a colorless oil.
Caption: Protection of 2,6-dichlorophenol.
Part 2: Directed ortho-Metalation and Substitution
This protocol describes the lithiation of 1,3-dichloro-2-(methoxymethoxy)benzene and subsequent quenching with an electrophile. An illustrative example using iodine as the electrophile to synthesize 1,2-dichloro-3-iodo-2-(methoxymethoxy)benzene is provided.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-Dichloro-2-(methoxymethoxy)benzene | 207.04 | 2.07 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |
| Iodine | 253.81 | 2.79 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet, add 1,3-dichloro-2-(methoxymethoxy)benzene (2.07 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (2.79 g, 11.0 mmol) in anhydrous THF (20 mL).
-
Add the solution of iodine dropwise to the lithiated intermediate at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-iodo derivative.
Table of Potential Electrophiles:
| Electrophile | Substituent Introduced |
| Iodine (I₂) | Iodo (-I) |
| N-Bromosuccinimide (NBS) | Bromo (-Br) |
| Dimethylformamide (DMF) | Formyl (-CHO) |
| Alkyl halides (R-X) | Alkyl (-R) |
| Arylboronic esters | Aryl (-Ar) (via subsequent Suzuki coupling) |
Part 3: Deprotection of the MOM Ether
This protocol outlines the cleavage of the MOM ether to yield the final 3-substituted 2,6-dichlorophenol.
Materials:
| Reagent/Solvent | Quantity |
| 3-Substituted-1,3-dichloro-2-(methoxymethoxy)benzene | 1.0 equiv |
| 6 M Hydrochloric Acid | 10 mL |
| Methanol | 20 mL |
Procedure:
-
In a round-bottom flask, dissolve the 3-substituted-1,3-dichloro-2-(methoxymethoxy)benzene (1.0 equiv) in methanol (20 mL).
-
Add 6 M hydrochloric acid (10 mL).
-
Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 3-substituted 2,6-dichlorophenol.
Caption: Deprotection of the MOM ether.
Conclusion
The use of a MOM ether intermediate provides a highly effective and regioselective route to 3-substituted 2,6-dichlorophenols. The protocols detailed herein offer a robust framework for the synthesis of these valuable compounds. The directed ortho-metalation strategy is a powerful tool in modern organic synthesis, and its application in this context highlights its utility for the precise functionalization of aromatic systems. By following these guidelines, researchers can confidently access a diverse range of 3-substituted 2,6-dichlorophenols for various applications in drug discovery and materials science.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
AWS. Directed Ortho Lithiation of N-Alkylphenylaziridines. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Sneh Lata F. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Reddit. MOM Deprotection. [Link]
-
Directed (ortho) Metallation. [Link]
-
ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF. [Link]
-
Indian Academy of Sciences. Mechanism of aromatic lithiation reactions-Importance of steric factors. [Link]
-
Chemical Communications (RSC Publishing). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. [Link]
-
Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
Pharmaceutical Business Review. The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. [Link]
-
Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
Organic Syntheses. 2,6-dichlorophenol. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Loba Chemie. 2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. SCHEME 26.1 Lithiation of benzene. [Link]
-
PMC. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]
-
Wikipedia. 2,6-Dichlorophenol. [Link]
-
Protecting Groups. [Link]
-
YouTube. MOM Protecting Group Addition | Organic Chemistry. [Link]
- Google Patents. US6635787B2 - Production method of a 2,6-dichlorophenol compound.
- Google Patents. EP1321449B1 - Production method of a 2,6-dichlorophenol compound.
-
PubChem. 2,6-Dichlorophenol. [Link]
-
MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. [Link]
-
PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. [Link]
Sources
Application Note: Robust Deprotection of MOM Groups from Sterically Hindered 2,6-Dichlorobenzene Derivatives
Executive Summary
The removal of Methoxymethyl (MOM) protecting groups from phenols is typically achieved via mild acid hydrolysis. However, 2,6-dichlorobenzene derivatives present a unique dual-challenge:
-
Steric Hindrance: The ortho-chlorine atoms create a "picket fence" around the ether oxygen, physically impeding the approach of solvated protons or bulky Lewis acids.
-
Electronic Deactivation: The strong inductive electron-withdrawing nature (
effect) of the chlorine atoms significantly lowers the basicity of the ether oxygen, making the initial protonation step—the prerequisite for cleavage—thermodynamically unfavorable compared to simple phenols.
This guide details two field-proven protocols optimized specifically for these recalcitrant substrates. Protocol A (Bronsted Acid Reflux) is the preferred method for scale-up, while Protocol B (Boron Tribromide Coordination) is reserved for bench-scale resolution of stubborn substrates resistant to protonation.
Mechanistic Insight & Chemo-Structural Analysis
To troubleshoot low yields, one must understand the failure mode of standard conditions.
The "Ortho-Effect" Barrier
In standard MOM deprotection, a proton (
Pathway Visualization
The following diagram illustrates the specific mechanistic bottleneck caused by the 2,6-dichloro substitution pattern.
Figure 1: Mechanistic pathway highlighting the high activation energy (
Protocol A: Concentrated Acidolysis (The Scale-Up Method)
Context: Standard mild acids (acetic acid, PPTS) will fail. This protocol utilizes concentrated HCl in a polar protic solvent at elevated temperatures to force protonation.
Materials
-
Substrate: 2,6-dichloro-MOM-protected phenol.
-
Solvent: Methanol (MeOH) or Isopropanol (iPrOH). Note: iPrOH allows for a higher reflux temperature (
C) than MeOH ( C), which is beneficial for this substrate. -
Reagent: Concentrated HCl (37%).
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in iPrOH (
M concentration). Ensure complete solubility; mild heating may be required. -
Acidification: Add concentrated HCl dropwise.
-
Ratio: Use 10-15 equivalents of HCl. The large excess is necessary to drive the equilibrium in this electron-poor system.
-
-
Thermal Activation: Heat the reaction mixture to reflux (
C) .-
Critical Check: Do not attempt this at room temperature; conversion will be negligible or stall at
.
-
-
Monitoring: Monitor by TLC or HPLC every hour.
-
Endpoint: Reaction typically requires 3–6 hours .
-
-
Workup:
Why this works: The high dielectric constant of the alcohol stabilizes the transition state, while the thermal energy overcomes the activation barrier set by the electron-withdrawing chlorines.
Protocol B: Lewis Acid Cleavage (The "Nuclear" Option)
Context: If the substrate contains acid-sensitive groups (e.g., esters) that cannot survive refluxing HCl, or if Protocol A yields incomplete conversion, use Boron Tribromide (
Warning:
Materials
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Reagent:
(1.0 M solution in DCM). -
Quench: Methanol and Saturated
.[3]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve substrate in anhydrous DCM (
M) and cool to C (Dry ice/Acetone bath).-
Note: Although the reaction requires energy, mixing
is highly exothermic. Initial cooling prevents runaway side reactions.
-
-
Addition: Add
solution dropwise over 10 minutes.-
Stoichiometry: Use 2.5 to 3.0 equivalents . The first equivalent coordinates to the MOM oxygens; the excess drives the cleavage.
-
-
Equilibration:
-
Stir at
C for 30 minutes. -
Crucial Step: Remove the cooling bath and allow the reaction to warm to Room Temperature (or even reflux at
C if monitoring shows no progress). The steric bulk of the chlorines may prevent BBr3 coordination at low temps.
-
-
Quench (Violent):
-
Cool back to
C. -
Add Methanol dropwise . This reacts exothermically with residual boranes to form trimethyl borate.
-
-
Hydrolysis: Pour mixture into sat.
and stir for 20 minutes to hydrolyze boron-phenol complexes.
Why this works:
Comparative Data & Decision Matrix
The following table summarizes the expected performance of various deprotection agents on 2,6-dichlorobenzene derivatives.
| Method | Reagent | Temp | Time | Yield (Est.) | Suitability for 2,6-Dichloro |
| Mild Acid | PPTS / t-BuOH | 24h+ | < 10% | Not Recommended (Too weak) | |
| Strong Acid | TFA / DCM | 12h | 40-60% | Moderate (Often incomplete) | |
| Protocol A | HCl / iPrOH | 4h | > 90% | Excellent (Robust, scalable) | |
| Protocol B | 2h | > 95% | Excellent (Fast, strict conditions) | ||
| Silyl Halide | TMSI (in situ) | 6h | 75-85% | Good (Alternative to BBr3) |
Method Selection Workflow
Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate functionality and reaction success.
Troubleshooting & Critical Process Parameters (CPP)
-
Incomplete Reaction (Protocol A):
-
Cause: Insufficient thermal energy to overcome the inductive effect.
-
Fix: Switch solvent from Methanol (
C) to Ethanol ( C) or Isopropanol ( C). The higher boiling point is often the deciding factor.
-
-
Demethylation of Other Ethers (Protocol B):
-
Cause:
is non-selective and will cleave other methoxy groups on the ring. -
Fix: If other methoxy groups are present, do not use
. Instead, use TMSI generated in situ (NaI + TMSCl in Acetonitrile), which is milder and more selective for acetals over aryl ethers.
-
-
Product "Disappearance" (Workup):
-
Cause: 2,6-dichlorophenols are significantly more acidic (
) than regular phenols ( ). -
Risk:[4][5] During basic workup (e.g., NaOH wash), the product will deprotonate and stay in the aqueous layer.
-
Fix: Ensure the aqueous layer is acidified to pH 3-4 before extraction, or use a mild buffer like dilute bicarbonate for neutralization.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (The definitive guide on MOM stability and cleavage conditions).
-
Sousa e Silva, P. J., et al. (2013). "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[6] Chemistry – A European Journal. (Details the mechanistic constraints of BBr3 on hindered ethers).
-
BenchChem Technical Support. (2025). "Methoxymethyl (MOM) Ether Protecting Group: Troubleshooting & Optimization." (Provides specific data on Lewis acid compatibility).
-
McOmie, J. F. W., et al. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron. (The foundational protocol for BBr3 cleavage).
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOM Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
Troubleshooting & Optimization
Navigating the Directed Metalation of Chlorinated MOM Ethers: A Technical Guide to Temperature Optimization
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing temperature for the directed ortho-metalation (DoM) of chlorinated methoxymethyl (MOM) ethers. This powerful synthetic transformation allows for the regioselective functionalization of aromatic rings, but its success is critically dependent on precise temperature control. This guide offers in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Directed ortho-Metalation (DoM)?
Directed ortho-metalation is a chemical reaction where a directing metalation group (DMG) on an aromatic ring guides the deprotonation of a nearby ortho-hydrogen atom by a strong base, typically an organolithium reagent.[1] This creates a stabilized aryllithium intermediate that can then react with various electrophiles, allowing for the specific introduction of a functional group at the ortho position.[1][2] The DMG, which contains a heteroatom, coordinates to the lithium cation of the base, facilitating the deprotonation at the adjacent site.[1]
Q2: Why is the MOM ether a useful Directing Metalation Group (DMG)?
The methoxymethyl (MOM) ether is a moderately effective DMG. Its oxygen atoms can chelate to the lithium of the organolithium base, directing deprotonation to the adjacent ortho-position. A significant advantage of the MOM group is its stability under the strongly basic conditions required for metalation, while still being readily cleavable under acidic conditions to reveal the parent phenol.[3][4][5]
Q3: Why is temperature control so critical in the DoM of chlorinated MOM ethers?
Temperature is arguably the most critical parameter for several reasons:
-
Stability of the Organolithium Reagent: Organolithium bases like n-butyllithium (n-BuLi) are thermally unstable and can degrade at higher temperatures, leading to reduced yields and side reactions.[6][7] In ethereal solvents like tetrahydrofuran (THF), n-BuLi can deprotonate the solvent itself, especially at temperatures above -78 °C.[7][8]
-
Regioselectivity: The temperature can influence the kinetic versus thermodynamic control of the deprotonation step. In some cases, different protons on the aromatic ring can be removed at different temperatures, leading to a mixture of products.[9]
-
Stability of the Aryllithium Intermediate: The generated ortho-lithiated species can be unstable at higher temperatures, potentially leading to decomposition or undesired rearrangements.[10]
-
Side Reactions with the Chlorine Substituent: The presence of a chlorine atom introduces the possibility of halogen-metal exchange, where the organolithium reagent swaps its alkyl group for the chlorine atom. This process is often temperature-dependent and can compete with the desired ortho-deprotonation.[10]
Q4: What is the typical temperature range for these reactions?
Most directed ortho-metalation reactions are conducted at cryogenic temperatures, with -78 °C (the sublimation point of dry ice in acetone or isopropanol) being the most common starting point.[10][11] However, the optimal temperature can vary depending on the specific substrate, the organolithium base used, and the solvent system.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Degradation of the Organolithium Reagent | Solution: Ensure your organolithium reagent is fresh and has been properly stored. Titrate the reagent before use to determine its exact concentration. Rationale: Organolithium reagents are sensitive to air and moisture and will degrade over time, leading to a lower effective concentration of the base.[6] |
| Incorrect Reaction Temperature | Solution: Maintain a consistently low temperature throughout the addition of the base and the subsequent stirring period. A common and effective temperature is -78 °C.[8][10] For some less reactive substrates, a slight increase in temperature (e.g., to -40 °C) may be necessary, but this should be approached with caution. Rationale: As mentioned, higher temperatures can lead to base degradation and unwanted side reactions.[6][7] |
| Insufficient Reaction Time | Solution: Increase the reaction time after the addition of the organolithium base. Monitor the reaction progress by taking aliquots, quenching with an electrophile (e.g., D₂O or TMSCl), and analyzing by GC-MS or NMR. Rationale: The deprotonation step may be slow, especially with less acidic aromatic protons. |
| Poor Quenching Efficiency | Solution: Ensure the electrophile is added at the optimal temperature for the aryllithium intermediate. For many electrophiles, maintaining the low temperature of the metalation step is crucial. Rationale: The stability of the aryllithium intermediate is temperature-dependent. Adding the electrophile at too high a temperature can lead to decomposition of the intermediate before it can react. |
Problem 2: Formation of a Halogen-Metal Exchange Product
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Reaction Temperature is Too High | Solution: Perform the reaction at a lower temperature. For substrates prone to halogen-metal exchange, temperatures as low as -100 °C may be necessary. Rationale: Halogen-metal exchange often has a higher activation energy than directed ortho-metalation.[10] Lowering the temperature can favor the kinetically preferred DoM pathway. |
| Incorrect Choice of Organolithium Base | Solution: Consider using a less reactive organolithium base. For example, sec-butyllithium or tert-butyllithium are more sterically hindered and can sometimes favor deprotonation over halogen exchange. Lithium amides like lithium diisopropylamide (LDA) can also be effective.[10] Rationale: The choice of base can significantly influence the chemoselectivity of the reaction. |
Problem 3: Multiple Isomers are Formed
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Thermodynamic Equilibration | Solution: Keep the reaction temperature as low as possible and for the minimum time necessary for complete deprotonation. Quench the reaction at this low temperature. Rationale: If the initial, kinetically formed lithiated species is not the most stable one, it may isomerize to a thermodynamically more stable isomer at higher temperatures.[9] |
| Competition Between Directing Groups | Solution: In molecules with multiple potential directing groups, the temperature can influence which group controls the regioselectivity. A systematic temperature screen is recommended. Rationale: The coordinating ability of different DMGs can be temperature-dependent. |
Experimental Protocols
General Protocol for Directed ortho-Metalation of a Chlorinated MOM Ether
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Reagent Preparation: Dissolve the chlorinated MOM-protected phenol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.
-
Base Addition: Slowly add a solution of n-butyllithium (1.1-1.5 equiv) in hexanes dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Metalation: Stir the reaction mixture at -78 °C for the optimized time (typically 1-2 hours).
-
Quenching: Add the desired electrophile (1.2-2.0 equiv) dropwise at -78 °C.
-
Warming and Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary
| Parameter | Recommended Range | Rationale |
| Metalation Temperature | -100 °C to -40 °C | Balances reaction rate with the stability of the organolithium reagent and the aryllithium intermediate. Prevents side reactions.[6][7][10] |
| Equivalents of Base | 1.1 to 1.5 | Ensures complete deprotonation without excessive side reactions. |
| Reaction Time | 30 minutes to 4 hours | Substrate dependent; requires optimization to achieve full conversion without decomposition. |
| Quenching Temperature | -78 °C to 0 °C | Dependent on the reactivity of the electrophile and the stability of the lithiated intermediate. |
Visualizing the Process
Workflow for Temperature Optimization
Caption: The general mechanism of the Directed ortho-Metalation (DoM) reaction.
References
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]
- Clayden, J. (2004). Chemistry of Organolithium Compounds. In Z. Rappoport & I. Marek (Eds.), The Chemistry of Functional Groups. Wiley.
- Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
-
Reddy, B. M., & Sridevi, V. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(9), 1792. [Link]
-
n-Butyllithium. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
-
Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]
- University of Bath. (n.d.). Directed (ortho)
-
Total-Synthesis.com. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. [Link]
- n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023, May 11).
-
Reich, H. J., & Collum, D. B. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 129(46), 14340–14349. [Link]
-
Bailey, W. F., & Luderer, M. R. (2010). Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene. The Journal of Organic Chemistry, 75(8), 2661–2666. [Link]
- Snieckus, V., & Macklin, T. K. (2018). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 118(18), 8846-8923.
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
- Environmental Health and Safety, University of California, Santa Barbara. (n.d.).
-
Chem-Station. (2015, January 13). Directed Ortho Metalation. [Link]
-
Alessi, M., et al. (2020). Tetraethylphosphorodiamidate-Directed Metalation Group: Directed Ortho and Remote Metalation, Cross Coupling, and Remote Phospha Anionic Fries Rearrangement Reactions. Organic Letters, 22(10), 3855-3859. [Link]
- Beutler, U., et al. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(6), 939-954.
- Scribd. (n.d.).
-
Bentham Science Publishers. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 9(18), 3507–3510. [Link]
-
Mortier, J., et al. (2005). Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Organic Letters, 7(13), 2519–2522. [Link]
-
Kraft, F. (2025, February 14). Identification and Characterization of Intermediates in Transmetalation Reactions from Boron to Lithium and Copper. eDiss. [Link]
- Mortier, J., et al. (2003). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Tetrahedron, 59(15), 2627-2641.
- Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Improving Method for Aryl-Aryl Bond Formation. Accounts of Chemical Research, 15(10), 306-312.
- Welch, A. J., & O'Hara, C. T. (2013). The Directed ortho Metallation-Cross- Coupling Fusion: Development and Application in Synthesis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 371(1998), 20130022.
-
Royal Society of Chemistry. (n.d.). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Chemical Communications. [Link]
- Beak, P., & Meyers, A. I. (1986). Stereo- and Regiocontrol by Complex Induced Proximity Effects: Reactions of Organolithium Compounds. Accounts of Chemical Research, 19(12), 356-363.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. vapourtec.com [vapourtec.com]
- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
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- 9. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
Avoiding benzyne formation during lithiation of 2,6-Dichloro-1-(methoxymethoxy)benzene
Technical Support Center: Organometallics Division
Introduction: The Challenge of Selective Functionalization
Welcome to the technical support center. This guide addresses a common and critical challenge encountered during the synthesis of polysubstituted aromatic compounds: the competitive formation of a benzyne intermediate during a desired Directed ortho-Metalation (DoM) reaction. The specific substrate, 2,6-dichloro-1-(methoxymethoxy)benzene, is particularly prone to this issue. The goal is to achieve clean deprotonation at the C3 position, directed by the methoxymethyl (MOM) ether, and trap the resulting aryllithium with an electrophile. However, the proximity of the C2-chloro substituent to the newly formed carbanion creates a facile pathway for elimination of lithium chloride, leading to the highly reactive 2-chloro-6-(methoxymethoxy)benzyne intermediate. This guide provides a structured, question-and-answer-based approach to diagnose and solve this problem, ensuring high yields of the desired product.
Core Mechanism FAQ: Understanding the Competing Pathways
Q1: I'm trying to lithiate this compound at the C3 position, but my yields are very low, and I'm getting a complex mixture of unidentifiable side products. What is happening?
A1: You are almost certainly generating a benzyne intermediate. This is a classic problem with this substrate. Two competing reactions are occurring, as illustrated below.
1. The Desired Pathway: Directed ortho-Metalation (DoM) The MOM group is an excellent Directed Metalation Group (DMG).[1][2] Its Lewis basic oxygen atoms coordinate to the Lewis acidic lithium of your organolithium base (e.g., n-BuLi). This coordination pre-complexes the base near the C3 proton, dramatically increasing its acidity and facilitating its removal to form the desired C3-lithiated intermediate.[2] This is the species you want to trap with your electrophile.
2. The Undesired Pathway: Elimination-Addition via Benzyne The C3-lithiated intermediate is kinetically unstable. The C-Li bond is adjacent to a C-Cl bond. This arrangement can readily undergo elimination of LiCl, especially if the reaction temperature is not strictly controlled.[3] This elimination forms a highly strained and reactive "triple bond" within the benzene ring, an intermediate known as a benzyne.[4][5] This benzyne is a potent electrophile and will react indiscriminately with any available nucleophile in the reaction mixture—including unreacted organolithium base, the solvent (THF), or another molecule of the lithiated intermediate—leading to a mixture of undesired oligomeric or rearranged products.[5][6]
.
Caption: Competing DoM and Benzyne pathways.
Troubleshooting Guide & Best Practices
Q2: My main problem is benzyne formation. How can I kinetically favor the Directed ortho-Metalation pathway and trap the correct intermediate?
A2: Success hinges on carefully controlling the reaction parameters to ensure that the rate of trapping the desired C3-lithiated species is significantly faster than the rate of its decomposition to the benzyne. The following parameters are critical.
Temperature Control: The Single Most Important Factor
-
Problem: The elimination of LiCl has a higher activation energy than the initial deprotonation but is often thermodynamically favorable. Even a slight increase in temperature provides the C3-lithiated intermediate with enough energy to overcome this barrier, leading to rapid benzyne formation.
-
Solution: Maintain a rigorously low temperature throughout the lithiation and quenching steps. The standard temperature for these reactions is -78 °C (a dry ice/acetone bath). For particularly sensitive systems, temperatures as low as -90 °C or -100 °C (using a cryocooler or a dry ice/acetonitrile bath) may be necessary.[7] Never let the internal reaction temperature rise above -70 °C until after the reaction has been successfully quenched.
Choice of Lithiating Agent: Balancing Basicity and Nucleophilicity
-
Problem: The choice of base affects both the efficiency of the deprotonation and the stability of the resulting intermediate. A highly reactive base might accelerate both the desired and undesired pathways.
-
Solution: While n-butyllithium (n-BuLi) is a common choice, a lithium amide base is often superior for this specific substrate.
-
n-Butyllithium (n-BuLi): It is a strong base but also a potent nucleophile. It can sometimes participate in side reactions. If you use n-BuLi, ensure it is added slowly at -78 °C.
-
Lithium Diisopropylamide (LDA): This is often the recommended base . LDA is a very strong, sterically hindered, non-nucleophilic base.[8][9] Its bulkiness can disfavor nucleophilic attack on the chloro-substituents, and it cleanly performs the deprotonation. Its conjugate acid, diisopropylamine, is less acidic than butane, making LDA less basic than n-BuLi, which can help slow the rate of decomposition.[9]
-
Lithium Tetramethylpiperidide (LiTMP): An even more sterically hindered amide base that can be effective for tricky deprotonations where LDA might fail or lead to aggregation issues.[3][7]
-
Solvent and Additives
-
Problem: The solvent plays a crucial role in solvating the lithium cation and modulating the reactivity of the organolithium reagent.
-
Solution: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is polar enough to dissolve the intermediates and effectively solvates the lithium cation, breaking up the organolithium aggregates and increasing reactivity.[8] Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) as trace water will instantly quench the organolithium reagent.
Summary of Recommended Conditions
This table provides a clear comparison of experimental conditions and their likely outcomes.
| Condition ID | Base | Temperature (°C) | Solvent | Expected Outcome & Justification |
| C-1 (High Risk) | n-BuLi | -40 to -20 | THF | High Benzyne Formation. Insufficiently low temperature allows the lithiated intermediate to rapidly eliminate LiCl. |
| C-2 (Standard) | n-BuLi | -78 | THF | Moderate Success. The desired pathway is favored, but benzyne formation can still be a competitive side reaction due to the high reactivity of n-BuLi. |
| C-3 (Recommended) | LDA | -78 | THF | High Yield of Desired Product. LDA provides a cleaner deprotonation with fewer side reactions. The low temperature kinetically traps the desired intermediate before it can eliminate. |
| C-4 (Alternative) | LiTMP | -78 | THF | High Yield, Good for Scale-Up. LiTMP is an excellent choice for highly selective deprotonation, especially when other bases give mixtures.[3] |
Experimental Protocols
Protocol A: Optimized Lithiation using Lithium Diisopropylamide (LDA)
This protocol outlines the preferred method for the C3-lithiation of this compound and subsequent trapping with an electrophile (e.g., N,N-Dimethylformamide, DMF, for formylation).
Materials:
-
This compound
-
Anhydrous Diisopropylamine
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Anhydrous DMF)
-
Saturated aqueous NH₄Cl solution
-
All glassware must be oven- or flame-dried and assembled under an inert atmosphere (Argon or Nitrogen).
Step-by-Step Procedure:
-
LDA Preparation (In Situ): In a dry, three-necked flask under Argon, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Substrate Addition: In a separate dry flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Litihiation: Transfer the substrate solution via cannula into the flask containing the freshly prepared LDA at -78 °C. The addition should be done dropwise over 20-30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, add the electrophile (e.g., DMF, 1.2 eq.) dropwise. A color change is often observed.
-
Stir the reaction at -78 °C for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the -78 °C bath. Allow the mixture to slowly warm to room temperature.
-
Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate or diethyl ether).
Advanced Troubleshooting & Alternative Strategies
Q3: I've followed the low-temperature LDA protocol exactly, but my yields are still suboptimal. What else can I investigate?
A3: If the optimized protocol is still failing, consider these advanced troubleshooting steps and alternative chemical strategies.
-
Reagent Quality: Ensure your n-BuLi has been recently titrated. Old bottles of n-BuLi have a lower molarity than stated on the label, which will lead to incomplete deprotonation. Ensure all solvents and reagents are scrupulously anhydrous.
-
In Situ Trapping: For extremely unstable lithiated species, an in situ trapping (or Barbier-type) condition can be effective.[3] This involves having the electrophile already present in the reaction flask with the substrate before the base is added. This provides an immediate reaction partner for the lithiated intermediate as it is formed, minimizing its lifetime and thus its chance to eliminate.
-
Alternative Metallation Chemistry: If lithiation proves too difficult to control, a switch in strategy may be required. A magnesium-halogen exchange using a Hauser base like TMPMgCl·LiCl can be a much milder and more selective method for generating an organometallic nucleophile from an aryl halide, often avoiding benzyne formation completely.[10]
Troubleshooting Workflow Diagram
If you are experiencing issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting benzyne formation.
References
-
Knochel, P., et al. (2006). Highly Efficient Directed Metalation of Electron-Poor Arenes and Heteroarenes Using TMPMgCl·LiCl. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
-
Snieckus, V. (2002). Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. [Link]
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. [Link]
-
Snieckus, V., et al. (2013). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Johnson Matthey Technology Review, 57(4), 234-258. [Link]
-
SciSpace. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [Link]
-
Clayden, J. Publications. University of Bristol. [Link]
-
University of Rochester. Directed (ortho) Metallation. Chem 435 Handout. [Link]
-
Chemistry Steps. Benzyne Chemistry. [Link]
-
Baran, P. (Group Meeting). Directed Metalation: A Survival Guide. Scripps Research. [Link]
-
Collum, D. B., et al. (2013). Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. Journal of the American Chemical Society, 135(39), 14838–14848. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Elsevier. [Link]
-
Welch, J. T., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 7, 131-136. [Link]
-
Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, (21), 2729-2737. [Link]
-
Macmillan Group. Benzyne. Princeton University. [Link]
-
Chad's Prep. (2021). Nucleophilic Aromatic Substitution | Addition-Elimination vs Benzyne Mechanism. YouTube. [Link]
-
Brainly. (2023). n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good. [Link]
-
Mortier, J. (2004). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Organic Preparations and Procedures International, 36(4), 305-351. [Link]
-
Dalal Institute. The ArSN1, ArSN2, Benzyne and SRN1 Mechanisms. [Link]
-
Hoye, T. R., et al. (2021). Mechanistic and Kinetic Factors of ortho-Benzyne Formation in Hexadehydro-Diels-Alder (HDDA) Reactions. Chemistry – A European Journal, 27(25), 7978-7989. [Link]
-
Vapourtec Ltd. Lithiation | Organolithium Reagents | Chemical Processes. [Link]
-
Semantic Scholar. (2001). Organolithiums: Selectivity for Synthesis. [Link]
-
Clayden, J., & MacLellan, P. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 582-595. [Link]
-
Scribd. Clayden Aryne. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. brainly.com [brainly.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Low Yields in MOM Protection of Sterically Hindered Phenols
Welcome to the Technical Support Center for advanced synthetic organic chemistry. Protecting sterically hindered phenols (such as 2,6-di-tert-butylphenol or 2,6-diisopropylphenol) with a methoxymethyl (MOM) group is a notoriously difficult transformation. The bulky ortho-substituents create a physical barricade around the phenolic oxygen, drastically reducing its nucleophilicity and often leading to poor yields, unreacted starting materials, or undesired side reactions.
This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome these synthetic roadblocks.
I. Troubleshooting FAQ & Mechanistic Insights
Q1: Why does the standard MOM-Cl / DIPEA protocol fail for my 2,6-disubstituted phenol? The Causality: Standard protocols rely on mild amine bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). While sufficient for primary alcohols or unhindered phenols, these bulky bases struggle to quantitatively deprotonate a sterically hindered phenol. Furthermore, even if deprotonation occurs, the resulting trialkylammonium counterion forms a tight ion pair with the phenoxide in non-polar solvents (like DCM). This leaves the phenoxide oxygen too sterically blocked and electronically dampened to efficiently execute an SN2 attack on the chloromethyl methyl ether (MOM-Cl) .
Q2: What is the best base/solvent combination to force the O-alkylation of these hindered substrates? The Causality: You must switch to a strong, unhindered base such as Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) in a polar aprotic solvent like DMF or THF. This ensures 100% irreversible deprotonation. To overcome the steric shielding, you must increase the nucleophilicity of the oxygen by creating a "solvent-separated ion pair." Adding a specific cation chelator—such as 15-crown-5 for Na⁺ or 18-crown-6 for K⁺—strips the metal counterion away from the phenoxide. This exposes the oxygen's lone pairs, dramatically accelerating the O-alkylation before side reactions can occur.
Q3: I am observing C-alkylation (e.g., at the para position) instead of the desired O-alkylation. How can I prevent this? The Causality: Phenoxide ions are ambident nucleophiles. When the oxygen is sterically blocked, the electron density delocalizes to the ortho and para carbons. If the oxygen cannot reach the MOM-Cl, the less-hindered para-carbon will attack it instead, leading to Friedel-Crafts-type C-alkylation . The Fix: Use the crown ether strategy mentioned above to boost O-nucleophilicity. Additionally, lower the reaction temperature to -78 °C to favor the kinetically controlled O-alkylation over the thermodynamically stable C-alkylation.
Q4: MOM-Cl is highly carcinogenic and tightly regulated. Is there a MOM-Cl-free method suitable for hindered phenols?
The Causality: Yes, the Dimethoxymethane (DMM) and Phosphorus Pentoxide (P₂O₅) method. In this acid-catalyzed approach, P₂O₅ acts as both a dehydrating agent and a strong acid promoter. It reacts with DMM to generate the highly electrophilic oxocarbenium ion (
II. Mechanistic & Workflow Visualizations
Logical troubleshooting workflow for MOM protection of hindered phenols.
Mechanistic divergence in MOM protection: Tight vs. solvent-separated ion pairs.
III. Quantitative Data: Comparison of Protection Strategies
| Method | Reagents | Solvent | Mechanism | Yield on Hindered Phenols | Pros | Cons |
| Standard Base | MOM-Cl, DIPEA | DCM | Weak deprotonation, tight ion pair | < 15% | Mild conditions | Fails on 2,6-disubstituted phenols. |
| Strong Base | MOM-Cl, NaH | DMF | Full deprotonation, tight ion pair | 30 - 50% | Better conversion | Prone to C-alkylation byproducts. |
| Ion-Separation | MOM-Cl, NaH, 15-crown-5 | THF/DMF | Full deprotonation, loose ion pair | 75 - 90% | High O-selectivity | Requires handling carcinogenic MOM-Cl. |
| Acid-Catalyzed | DMM, P₂O₅ | DCM | Oxocarbenium ion generation | 80 - 95% | Avoids MOM-Cl | Acidic conditions may cleave other groups. |
IV. Self-Validating Experimental Protocols
Protocol A: Strong Base / Crown Ether Method (MOM-Cl)
Use this protocol when the substrate is acid-sensitive and can tolerate strong bases.
-
Preparation: Dissolve the hindered phenol (1.0 equiv) in anhydrous DMF (to reach 0.2 M) under an inert argon atmosphere.
-
Deprotonation: Cool the reaction flask to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv).
-
Self-Validation Checkpoint: Effervescence (H₂ gas evolution) must be observed immediately. The solution should undergo a distinct color change (usually turning deep yellow or orange), indicating quantitative phenoxide formation. If no gas evolves, the NaH has degraded to NaOH; stop the reaction and obtain fresh reagent.
-
-
Ion-Pair Separation: Add 15-crown-5 (1.5 equiv) to the mixture. Stir at 0 °C for 15 minutes to allow complete chelation of the sodium ions.
-
Alkylation: Dropwise add MOM-Cl (2.0 equiv) via syringe.
-
Self-Validation Checkpoint: A mild exotherm should occur. As the O-alkylation proceeds, the deep color of the phenoxide intermediate should gradually fade back to a lighter shade.
-
-
Workup: Warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash the organic layer extensively with water (to remove DMF and crown ether) and brine, dry over Na₂SO₄, and concentrate.
Protocol B: Acid-Catalyzed MOM-Cl-Free Method (Fuji-Yamamura Method)
Use this protocol to avoid carcinogenic MOM-Cl or when the substrate is base-sensitive.
-
Preparation: Dissolve the hindered phenol (1.0 equiv) in anhydrous DCM (0.1 M). Add Dimethoxymethane (DMM, 10 to 20 equiv).
-
Activation: Cool the mixture to 0 °C. Portion-wise, add Phosphorus Pentoxide (P₂O₅, 2.0 to 4.0 equiv) under vigorous stirring.
-
Self-Validation Checkpoint: The P₂O₅ should remain as a fine, free-flowing suspension in the solvent. If it immediately clumps into a sticky, gummy mass against the flask walls, your solvent or DMM is wet. The reaction will fail due to premature quenching of the oxocarbenium ion by water.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 to 12 hours. Monitor the disappearance of the starting material via TLC.
-
Workup: Once complete, quench the reaction very carefully by pouring the mixture into an ice-cold saturated solution of Na₂CO₃ (Caution: Exothermic and generates CO₂ gas). Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the MOM-protected phenol.
V. References
Selecting the right base (n-BuLi vs LDA) for 2,6-dichlorophenyl MOM ether lithiation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notoriously difficult transformations in directed ortho metalation (DoM): the regioselective lithiation of 2,6-dichlorophenyl MOM ether.
This guide provides a deep-dive into the causality behind base selection, self-validating protocols, and mechanistic troubleshooting to ensure your downstream functionalization succeeds.
Diagnostic Overview: The Substrate Challenge
Lithiating 1-(methoxymethoxy)-2,6-dichlorobenzene (2,6-dichlorophenyl MOM ether) presents a unique kinetic and thermodynamic challenge.
-
Blocked Ortho Positions: The methoxymethyl (MOM) ether is a powerful Directed Metalation Group (DMG). However, its primary ortho positions (C2 and C6) are blocked by chlorine atoms.
-
Acidic Protons: The available protons reside at C3, C4, and C5. The C3 and C5 protons are highly acidified by the strong inductive electron-withdrawing effect of the adjacent chlorine atoms.
-
The Benzyne Threat: Deprotonation at C3 generates an ortho-chloroaryllithium species. If thermal control is lost, this intermediate rapidly eliminates lithium chloride (LiCl) to form a highly reactive benzyne intermediate, leading to polymerization and total loss of yield[1].
Root Cause Analysis: Why LDA Outperforms n-BuLi
The Failure of n-Butyllithium (n-BuLi)
Many researchers default to n-BuLi for DoM. However, n-BuLi is highly nucleophilic. When applied to 2,6-dichlorophenyl MOM ether, the nucleophilicity of n-BuLi triggers a competitive lithium-halogen exchange at the C2/C6 carbon-chlorine bonds[2]. Because the primary DMG's ortho positions are blocked, n-BuLi fails to perform a clean deprotonation, resulting in a complex mixture of dehalogenated byproducts, nucleophilic addition artifacts, and unreacted starting material.
The Superiority of Lithium Diisopropylamide (LDA)
To achieve clean functionalization, you must separate basicity from nucleophilicity. LDA is a sterically hindered, non-nucleophilic amide base with a pKa of ~36[3]. By utilizing LDA, lithium-halogen exchange is completely suppressed[4]. Instead, LDA acts strictly as a base, targeting the most acidic protons (C3/C5) under strict kinetic control[5]. This regioselective deprotonation cleanly yields the desired 3-lithio-2,6-dichlorophenyl MOM ether without degrading the carbon-chlorine framework.
Quantitative & Mechanistic Comparison
| Parameter | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) |
| Base Classification | Nucleophilic Alkyllithium | Non-Nucleophilic Amide Base |
| pKa (Conjugate Acid) | ~50 | ~36 |
| Primary Action on Substrate | Competitive Li-Halogen Exchange | Exclusive Kinetically-Controlled Deprotonation |
| Regioselectivity | Poor (Mixture of C2-Li and C3-Li) | Excellent (Exclusive C3-Li) |
| Benzyne Formation Risk | High (Exothermic exchange causes local heating) | Low (Strictly temperature-dependent; stable at -78 °C) |
| Typical Yield (C3-Trapped) | < 20% (Complex mixture) | > 85% (Clean conversion) |
Reaction Pathway Visualization
Mechanistic divergence of 2,6-dichlorophenyl MOM ether lithiation using n-BuLi versus LDA.
Self-Validating Standard Operating Procedure (SOP)
To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Objective: Regioselective C3-lithiation followed by electrophilic trapping. Prerequisites: Rigorously dried THF, inert atmosphere (Ar/N2), and an internal temperature probe.
-
Step 1: In Situ LDA Generation
-
Action: In a flame-dried flask under Argon, add dry diisopropylamine (1.1 equiv) to THF. Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min at 0 °C to ensure complete LDA formation.
-
Validation Check: The solution must remain completely clear and colorless. A yellow tint indicates moisture or amine impurity; discard and restart.
-
-
Step 2: Kinetically Controlled Deprotonation
-
Action: Cool the LDA solution back to -78 °C. Slowly add a solution of 2,6-dichlorophenyl MOM ether (1.0 equiv) in THF dropwise. Maintain the internal temperature strictly below -75 °C. Stir for 1.5 hours.
-
Validation Check: A distinct color shift from colorless to a deep yellow or pale orange confirms the formation of the C3-lithio carbanion.
-
-
Step 3: Electrophilic Trapping
-
Action: Add the desired electrophile (e.g., DMF, CO2, or alkyl halide) at -78 °C. Stir for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Validation Check: The deep yellow/orange color should rapidly dissipate upon electrophile addition, returning to a pale or clear solution. This visual cue confirms successful trapping of the carbanion.
-
-
Step 4: Quench and Workup
-
Action: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Troubleshooting FAQs
Q: My LDA reaction turned dark brown/black, and I isolated zero product. What happened? A: You lost thermal control, resulting in benzyne formation. The desired C3-lithio species has a lithium atom directly adjacent (ortho) to a chlorine atom. If the internal temperature of the reaction flask rises above -70 °C, the intermediate gains enough thermal energy to eliminate LiCl. The resulting benzyne is highly unstable and rapidly polymerizes, turning the solution black[1]. Ensure your dry ice/acetone bath is fully saturated and use an internal thermocouple.
Q: Can I use sec-BuLi or tert-BuLi instead of LDA to force the deprotonation? A: No. Both sec-BuLi and tert-BuLi are even stronger nucleophiles and highly active in metal-halogen exchange. Using them will accelerate the destructive cleavage of the C-Cl bonds rather than promoting clean deprotonation[2]. Stick to non-nucleophilic amide bases like LDA or LiTMP[4].
Q: I see a mixture of C3 and C4 functionalized products. How do I fix this? A: A mixture of regioisomers indicates that thermodynamic equilibration is occurring, likely because the reaction was left stirring too long before the electrophile quench, or the temperature drifted. The C3 proton is kinetically favored due to the inductive effect of the adjacent chlorine[5]. Quench the reaction strictly after 1.5 hours at -78 °C to preserve kinetic control.
References
1.2 - University of Windsor 2. 3 - Vapourtec Ltd. 3. 4 - Semantic Scholar 4. 1 - Organic Process Research & Development 5. 5 - Organic & Biomolecular Chemistry (RSC Publishing)
Sources
- 1. sites.wp.odu.edu [sites.wp.odu.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. vapourtec.com [vapourtec.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Controlling regioselectivity in electrophilic substitution of 2,6-dichloro-MOM-benzene
The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic causality and actionable troubleshooting over generic descriptions.
Current Status: Online Ticket Topic: Controlling Regioselectivity (EAS vs. Metalation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Substrate Code: 2,6-Cl2-MOM-Ph (1,3-dichloro-2-(methoxymethoxy)benzene)
System Overview: The Electronic Landscape
Before troubleshooting specific reactions, you must understand the "Electronic Conflict" inherent in your substrate. You are working with a molecule that has conflicting directing groups and blocked sites.[1][2]
The Substrate Architecture
-
MOM Group (C1): A strong activator (+M effect) and ortho/para director.[2]
-
Chlorine Atoms (C2, C6): Deactivators (-I > +M) but ortho/para directors.[3]
-
The Conflict: The MOM group wants to direct incoming electrophiles to C2, C6, and C4 . However, C2 and C6 are blocked by Chlorine atoms.
-
The Result: The electronic vector points overwhelmingly to C4 .
Visualizing the Activation
The following diagram illustrates the competing electronic forces and the accessible reactive sites.
Figure 1: Electronic vector analysis showing the dominance of C4 activation by the MOM group despite the presence of Chlorine.
Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
User Intent: You are trying to introduce a functional group (Nitro, Bromo, Acyl) via standard electrophilic attack (SEAr).
Issue A: "I am getting low yields or no reaction at C4."
Diagnosis: Although MOM is an activator, the two Chlorine atoms exert a strong Inductive Effect (-I) that pulls electron density from the ring. The ring is overall deactivated compared to anisole, even if C4 is the "best" spot. Corrective Protocol:
-
Increase Electrophilicity: Standard conditions (e.g.,
in DCM) may be too weak. Switch to "carrier" conditions (e.g., or NBS/ ). -
Temperature Modulation: Unlike anisole which reacts at 0°C, 2,6-Cl2-MOM-Ph often requires reflux temperatures to overcome the activation energy barrier imposed by the chlorines.
Issue B: "I want to substitute at C3 (Meta), but I keep getting C4."
Diagnosis: You are fighting thermodynamics. In EAS, the transition state leading to C4 substitution is stabilized by the oxygen lone pair of the MOM group. The transition state for C3 is not resonance stabilized by the MOM group. The Hard Truth: You cannot access C3/C5 via direct EAS on this substrate. Workaround:
-
Route Redesign: Start with 3,5-dichloro-phenol, functionalize the para position (which corresponds to your current C4), and then install the MOM group? (Unlikely to match desired regiochemistry).
-
Blocking Strategy: If you must use this substrate, you would need to block C4 (e.g., sulfonation), functionalize C3 (very difficult due to deactivation), and then desulfonate. This is generally not recommended due to poor yields.
The "Metalation Trap" (Critical Warning)
User Intent: "I tried using n-BuLi to lithiate the ring, hoping to trap with an electrophile at C3 or C4."
Many researchers confuse Directed Ortho Metalation (DoM) with Lithium-Halogen Exchange . This is the most common failure mode for this substrate.
The Mechanism of Failure[4]
-
Expectation: You expect the MOM group to direct lithiation to the ortho position. Since ortho (C2) is blocked by Cl, you might hope it goes to C3 (ortho to Cl) or C4.
-
Reality: The C-Cl bond is weak toward Lithium. n-BuLi will attack the Chlorine atom (C2 or C6) via Lithium-Halogen Exchange faster than it will deprotonate the C3-H or C4-H bond.
-
Result: You generate a reactive anion at C2, losing your Chlorine atom.[2] Quenching with an electrophile gives you a product with one less chlorine, not a substituted ring.
Decision Matrix: EAS vs. Lithiation[2]
Figure 2: Workflow decision tree highlighting the risks of using lithiation reagents on halogenated substrates.
Experimental Protocols
Protocol A: Regioselective Bromination at C4 (Recommended)
This protocol ensures mono-substitution at the para-position relative to the MOM group.
| Parameter | Specification | Rationale |
| Reagents | NBS (1.05 eq), | NBS provides a controlled source of |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent stabilizes the transition state. |
| Temperature | 0°C | Start cold to prevent over-bromination; warm to complete reaction. |
| Monitoring | TLC (Hexane/EtOAc 9:1) | Look for the disappearance of the starting material ( |
Step-by-Step:
-
Dissolve 2,6-Cl2-MOM-Ph (1.0 mmol) in dry MeCN (5 mL).
-
Add
(0.1 mmol). Stir for 5 min. -
Add NBS (1.05 mmol) portion-wise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Add saturated
(removes excess bromine). -
Workup: Extract with EtOAc, wash with brine, dry over
.
Protocol B: Attempting C3 Functionalization (Advanced/Risky)
Use this ONLY if you absolutely require C3 substitution and accept the risk of dechlorination.
-
Reagent: Lithium Diisopropylamide (LDA) or LiTMP.[1] Do NOT use n-BuLi.
-
Theory: LDA is a bulky, non-nucleophilic base. It is less likely to attack the Cl atom (Li-Hal exchange) and more likely to deprotonate the acidic proton.
-
Site Selectivity: The protons at C3/C5 are acidified by the inductive effect of the adjacent Cl.
-
Conditions: -78°C in THF. Quench immediately with electrophile.
Frequently Asked Questions (FAQ)
Q: Can I use Friedel-Crafts acylation to put a ketone on C4?
A: It is difficult. The MOM group is acid-sensitive. Standard Friedel-Crafts requires Lewis Acids (
-
Solution: Use a milder Lewis acid (e.g.,
) or switch to Vilsmeier-Haack formylation ( /DMF) to install an aldehyde at C4, then react with a Grignard reagent.
Q: Why did my MOM group fall off during nitration?
A: Nitration usually uses
-
Solution: Use "Claycop" (Clay-supported Copper Nitrate) or Acetyl Nitrate (
) at low temperatures to maintain neutral/mildly acidic conditions.
Q: I see a minor byproduct in the NMR. What is it? A: If you are running EAS, it is likely the ipso-substitution product where the electrophile attacks the carbon holding the Chlorine, expelling the halogen. This is rare but happens with very strong electrophiles (e.g., nitronium tetrafluoroborate).
References
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on Electronic Effects and Regioselectivity).
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 90(6), 879-933. Link (Authoritative source on DoM vs. Halogen Exchange).
- Schlosser, M. (2005). "The diverse reactivity of chloroarenes toward organolithium reagents." Angewandte Chemie International Edition, 44(3), 376-393. (Detailed analysis of Li-Cl exchange kinetics).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for EAS mechanisms).
Sources
Removing MOM protecting group without dechlorinating the benzene ring
Ticket ID: MOM-CL-PROTECT-001 Topic: Removing Methoxymethyl (MOM) ether without dechlorinating the benzene ring. Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist
Executive Summary & Core Logic
The User's Fear: You are worried that removing the MOM group will accidentally strip the chlorine atom from your aromatic ring.
The Reality: This fear usually stems from a confusion between MOM (Methoxymethyl) and Bn (Benzyl) protecting groups.
-
Benzyl groups are often removed via catalytic hydrogenation (
, Pd/C), a condition that rapidly dechlorinates aromatic rings. -
MOM groups are acid-labile.[1] They are removed via acid-catalyzed hydrolysis or Lewis acid-mediated cleavage . These mechanisms are ionic , not radical or reductive. Therefore, standard MOM removal conditions are chemically orthogonal to aryl chlorides.
The Solution: You must avoid reductive conditions. As long as you stick to Brønsted or Lewis acidic conditions, your chlorine substituent is safe.
Decision Matrix: Select Your Protocol
Do not guess. Use this logic flow to select the mildest effective method for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate MOM deprotection protocol based on substrate sensitivity.
Validated Protocols
Protocol A: The Standard (Protic Acid Hydrolysis)
Best for: Robust substrates. This is the "workhorse" method. Mechanism: Specific acid catalysis generating an oxocarbenium ion intermediate. Chlorine Safety: 100%. HCl does not reduce aryl chlorides.
| Parameter | Specification |
| Reagents | 6M HCl (aqueous), Methanol (MeOH) or THF |
| Temperature | Ambient (20–25 °C) to 50 °C |
| Time | 1 – 4 Hours |
| Atmosphere | Open air or |
Step-by-Step:
-
Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).
-
Note: If solubility is poor, use a 1:1 mixture of THF/MeOH.
-
-
Add 6M HCl dropwise. A typical ratio is 1 volume of acid to 5 volumes of solvent.
-
Monitor by TLC.[2][3] The MOM ether (
) will disappear, and the alcohol ( ) will appear. -
Workup: Neutralize with saturated
solution. Extract with EtOAc. -
Troubleshooting: If the reaction stalls, heat to 50 °C. The aryl chloride remains stable at these temperatures in non-reducing acids.
Protocol B: The Anhydrous Specialist (TMSBr)
Best for: Substrates sensitive to water or protic acids; complex natural products. Mechanism: Silicon-oxygen affinity drives the cleavage. TMSBr acts as a Lewis acid, coordinating to the MOM oxygen. Chlorine Safety: High. TMSBr attacks oxygen, not the aromatic ring.
| Parameter | Specification |
| Reagents | Trimethylsilyl Bromide (TMSBr), Dichloromethane (DCM) |
| Temperature | 0 °C (Ice bath) |
| Time | 30 mins – 2 Hours |
| Stoichiometry | 1.2 – 1.5 equiv TMSBr |
Step-by-Step:
-
Flame-dry your glassware. Moisture kills this reagent.
-
Dissolve substrate in anhydrous DCM under
atmosphere at 0 °C. -
Add TMSBr (1.2 equiv) dropwise via syringe.
-
Stir at 0 °C.
-
Quench: Pour the mixture into a rapidly stirring saturated
solution.-
Why: This hydrolyzes the intermediate silyl ether to the desired alcohol.
-
Protocol C: The "Hanessian" Method (CBr4 / iPrOH)
Best for: Highly acid-sensitive substrates where you need a "slow-release" acid source.
Mechanism:
| Parameter | Specification |
| Reagents | Carbon Tetrabromide ( |
| Temperature | Reflux (approx. 82 °C) |
| Catalyst Load | 5 – 10 mol% |
Step-by-Step:
-
Dissolve substrate in Isopropanol.
-
Add catalytic
(0.05 equiv). -
Heat to reflux.
-
Observation: The reaction mixture typically stays neutral to mildly acidic, preventing decomposition of sensitive groups (like acetals elsewhere in the molecule).
Troubleshooting & FAQs
Q1: Why do I see dechlorination when I use Pd/C?
A: You are using the wrong method. Palladium on Carbon (Pd/C) under Hydrogen (
-
Fix: Never use hydrogenation for MOM removal if halogens are present. Use Protocol A or B.
Q2: I used BBr3 (Boron Tribromide) and my ring decomposed. Why?
A:
-
Fix: Switch to TMSBr (Protocol B). It is significantly milder and more chemoselective for the acetal-like MOM linkage.
Q3: Can I use TFA (Trifluoroacetic acid)?
A: Yes. TFA in DCM (1:1) is a viable alternative to Protocol A. It is anhydrous but strongly acidic. It will not dechlorinate the ring.
Q4: The reaction is stuck (50% conversion).
A: This is common with sterically hindered alcohols.
-
For Protocol A: Increase temperature to 60 °C.
-
For Protocol B: Add a Lewis acid activator like
(0.1 equiv) to the TMSBr reaction.
Mechanistic Visualization
Understanding the difference between the Safe Path (Ionic) and the Danger Path (Reductive) is critical.
Figure 2: Mechanistic divergence. Acidic pathways target the oxygen lone pair (safe), while reductive pathways target the C-Cl bond (unsafe).
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience. (The definitive guide on stability constants).
-
TMSBr Cleavage of MOM Ethers : Han, J. H., et al. (2010). "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers".[4] Tetrahedron Letters. (Demonstrates anhydrous cleavage).
-
CBr4/iPrOH Method : Yadav, J. S., et al. (2003). "CBr4 catalyzed mild and efficient deprotection of MOM/MEM/THP ethers". Tetrahedron Letters. (The "Hanessian" style mild generation of HBr).
-
Dechlorination Risks : For a comparative study on what causes dechlorination (to understand what to avoid), see: "Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions". ACS Omega.
Sources
Validation & Comparative
Decoding the Carbon Framework: A Comparative Guide to the C13 NMR Spectrum of 2,6-Dichloro-1-(methoxymethoxy)benzene
Introduction
In the landscape of modern organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures, the use of protecting groups is a cornerstone strategy. The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl functionalities due to its stability across a range of reaction conditions and its relatively straightforward cleavage. Verifying the successful installation of such a group is critical for the progression of a synthetic sequence.
This guide provides an in-depth analysis of the characteristic ¹³C Nuclear Magnetic Resonance (NMR) peaks for 2,6-Dichloro-1-(methoxymethoxy)benzene, a representative MOM-protected phenol. As direct experimental spectral data for this specific compound is not readily published, this document serves as a predictive and comparative guide. We will build a reliable predicted spectrum by dissecting the intricate electronic effects of its substituents and comparing them with the known spectra of structurally analogous compounds. This approach not only facilitates the structural verification of the target molecule but also enhances the researcher's fundamental understanding of ¹³C NMR spectroscopy.
Theoretical Framework: Predicting Chemical Shifts in a Substituted Benzene Ring
The chemical shift (δ) of a carbon nucleus in ¹³C NMR spectroscopy is exquisitely sensitive to its local electronic environment. In aromatic systems, the position of a signal is primarily dictated by the interplay of inductive and resonance effects of the substituents attached to the ring.
-
Inductive Effects: Electronegative atoms, such as chlorine and oxygen, pull electron density away from the carbon atoms they are attached to (the ipso-carbon) and, to a lesser extent, from adjacent carbons. This "deshielding" effect causes the nucleus to experience a stronger external magnetic field, shifting its resonance signal downfield (to a higher ppm value).
-
Resonance Effects: Substituents with lone pairs of electrons, like the oxygen of the methoxymethoxy group, can donate electron density into the π-system of the benzene ring. This "shielding" effect is most pronounced at the ortho and para positions, causing their signals to shift upfield (to a lower ppm value).
In this compound, we must consider the strong inductive withdrawal of the two chlorine atoms and the combined inductive and resonance effects of the -OMOM group. Furthermore, the molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by rendering certain carbon atoms chemically equivalent. Consequently, we expect to observe only six distinct signals: four for the aromatic carbons and two for the aliphatic carbons of the MOM group.
Predicted ¹³C NMR Spectrum and Comparative Analysis
Based on established substituent effects and data from analogous compounds, a predicted ¹³C NMR spectrum for this compound has been generated. The rationale for each assignment is discussed below and compared with experimental data from key structural analogues.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental δ (ppm) for 2,6-Dichlorophenol[1] | Experimental δ (ppm) for Anisole[2] | Experimental δ (ppm) for Methoxymethyl ether (-O-CH₂-O-CH₃)[3] |
| C1 (ipso-O) | 151.5 | 148.5 | 159.7 | - |
| C2, C6 (ipso-Cl) | 129.5 | 121.1 | 114.0 (ortho) | - |
| C3, C5 | 130.0 | 128.3 | 129.5 (meta) | - |
| C4 | 124.0 | 121.5 | 120.7 (para) | - |
| -O-CH₂-O- | 98.0 | - | - | ~96 |
| -O-CH₃ | 56.5 | - | 55.1 | ~55 |
All experimental data for analogues are referenced from established databases and literature.
Analysis of Peak Assignments:
-
C1 (ipso-O, ~151.5 ppm): This carbon is directly attached to the highly electronegative oxygen atom of the MOM ether, causing a significant downfield shift. In the parent 2,6-dichlorophenol, this peak appears at 148.5 ppm.[1] The introduction of the electron-donating methyl group in the MOM ether likely pushes this signal slightly further downfield, a trend consistent with the principles of ether formation.
-
C2, C6 (ipso-Cl, ~129.5 ppm): These carbons are bonded to chlorine atoms, which are strongly electron-withdrawing. In 2,6-dichlorophenol, the carbons ortho to the hydroxyl group (which become the ipso-Cl carbons upon substitution) are found at 121.1 ppm.[1] The replacement of hydrogen with the bulkier and more electronegative -OMOM group at the C1 position deshields these adjacent carbons, shifting them significantly downfield.
-
C3, C5 (~130.0 ppm): These carbons are meta to the -OMOM group and ortho to the chlorine atoms. Their chemical shift is primarily influenced by the strong deshielding effect of the adjacent chlorines. Their position is expected to be similar to the C-Cl carbons in the parent phenol (128.3 ppm), with a slight downfield shift due to the influence of the C1 substituent.[1]
-
C4 (~124.0 ppm): This carbon is para to the electron-donating -OMOM group. While the oxygen's resonance effect should provide some shielding, the powerful inductive effects of the two chlorine atoms at the ortho positions counteract this, leading to a net downfield shift compared to the para carbon of anisole (120.7 ppm).[2] However, it remains the most upfield of the aromatic CH signals.
-
-O-CH₂-O- (~98.0 ppm): This methylene carbon is uniquely positioned between two electronegative oxygen atoms, resulting in a pronounced downfield shift into a characteristic region for acetal-type carbons. Literature data for MOM ethers consistently places this signal around 96 ppm.[3] This peak is a definitive indicator of the MOM group's presence.
-
-O-CH₃ (~56.5 ppm): The terminal methyl carbon of the MOM group exhibits a chemical shift typical for a methoxy group. Its value is expected to be very close to that observed in anisole (55.1 ppm) and other MOM-protected compounds.[2][3]
Visualizing the Molecular Environment
The following diagram illustrates the unique carbon environments in this compound, corresponding to the six predicted peaks in the ¹³C NMR spectrum.
Caption: Unique carbon environments in this compound.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol provides a robust, self-validating methodology for acquiring a proton-decoupled ¹³C NMR spectrum suitable for structural elucidation.
1. Sample Preparation:
- Accurately weigh 50-100 mg of the purified compound.[4] A higher concentration is preferable for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[5]
- Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent provides a field-frequency lock for the spectrometer.[4]
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates, which can degrade spectral quality.[6]
- Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants before insertion into the spectrometer.[5]
2. Instrument Setup and Data Acquisition:
- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.
- Experiment: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc30 on Bruker systems).
- Tuning and Matching: Tune and match the ¹³C probe to the sample.
- Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
- Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.[7]
- Spectral Width: Set to cover the expected range of chemical shifts (e.g., 0 to 220 ppm).
- Acquisition Time (AQ): ~1.0-2.0 seconds.
- Relaxation Delay (D1): 2.0 seconds. This delay allows for partial relaxation of the carbon nuclei between pulses.[7]
- Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[7] Quaternary carbons will require more scans to appear with sufficient intensity.
3. Data Processing:
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Integrate the peaks (note: for standard ¹³C NMR, integrals are not reliably quantitative).
- Perform peak picking to generate a list of chemical shifts.
Conclusion
The structural verification of this compound via ¹³C NMR spectroscopy is a clear and unambiguous process when guided by a predictive and comparative framework. The spectrum is expected to exhibit six distinct signals, with the aromatic carbons appearing between 124 and 152 ppm and the two aliphatic carbons of the MOM group providing hallmark peaks around 98 ppm and 57 ppm. The deshielding influences of the chlorine and oxygen substituents are the dominant factors governing the spectral landscape. By comparing these predicted shifts with experimental data from well-characterized analogues like 2,6-dichlorophenol and anisole, researchers can confidently assign each resonance and confirm the successful protection of the phenolic hydroxyl group. The detailed experimental protocol provided ensures that high-quality, reproducible data can be obtained for this and structurally related compounds, underpinning the integrity of the synthetic workflow.
References
- Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7519, Anisole. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMR Facility, Chemistry Department, University of Maryland. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]
-
NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]
-
Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
- Tanaka, Y., et al. (2009). bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from a document hosted on a university website detailing JEOL instrument guidelines.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dichlorophenol, chlorodifluoroacetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts [Table].
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6899, 2,6-Dichlorophenol. Retrieved from [Link]
- University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from a teaching document on the university's website.
-
Biological Magnetic Resonance Bank. (n.d.). Entry bmse000674: 2,6-dichlorophenol. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (Note: A specific URL is not available, but this is a standard, widely-cited textbook in organic chemistry).
- O'Donnell, J. H., & Whittaker, A. K. (1992).
- Maitland Jones, Jr. (n.d.). 13C-NMR.
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
Sources
- 1. bmse000674 2,6-dichlorophenol at BMRB [bmrb.io]
- 2. CASPRE [caspre.ca]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. organomation.com [organomation.com]
- 7. Download NMR Predict - Mestrelab [mestrelab.com]
A Senior Application Scientist's Guide: Navigating the Protection of 2,6-Dichlorophenol with MOM and Benzyl Ethers
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success, particularly when dealing with highly functionalized and sterically demanding substrates. 2,6-Dichlorophenol, with its electron-deficient aromatic ring and sterically hindered hydroxyl group, presents a unique challenge for chemists. The decreased nucleophilicity of the phenolic oxygen, a consequence of the inductive effect of the two ortho-chloro substituents, necessitates robust yet strategically cleavable protecting groups. This guide provides an in-depth comparison of two commonly employed protecting groups for phenols—Methoxymethyl (MOM) ether and Benzyl (Bn) ether—in the context of their application to 2,6-dichlorophenol.
The Challenge: Protecting the Hindered and Electron-Poor 2,6-Dichlorophenol
The reactivity of the hydroxyl group in 2,6-dichlorophenol is significantly attenuated. The two chlorine atoms withdraw electron density from the aromatic ring, increasing the acidity of the phenolic proton but decreasing the nucleophilicity of the resulting phenoxide. Furthermore, the ortho substituents create a sterically congested environment around the oxygen atom, impeding the approach of bulky electrophiles. An ideal protecting group for this substrate should be introduced under conditions potent enough to overcome this reduced reactivity, remain stable throughout a range of subsequent synthetic transformations, and be cleaved under conditions that do not compromise the integrity of the dichlorinated aromatic ring.
The Contenders: A Tale of Two Ethers
Methoxymethyl (MOM) Ether: The Acid-Labile Acetal
The MOM group is an acetal, typically introduced using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. Its stability profile is a key asset; it is resilient to a wide array of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[1][2]
Introduction: The protection of a hindered phenol like 2,6-dichlorophenol with MOM-Cl typically requires a strong base to generate the phenoxide, or the use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[3] The reaction proceeds via a nucleophilic substitution mechanism.
Cleavage: The defining characteristic of the MOM ether is its lability under acidic conditions.[3] The acetal linkage is readily protonated, initiating a cascade that results in the release of the free phenol, formaldehyde, and methanol. This deprotection can be achieved with a variety of protic and Lewis acids.[3][4]
Benzyl (Bn) Ether: The Hydrogenolysis-Sensitive Workhorse
The benzyl group is a stalwart in protecting group chemistry, valued for its general robustness. It is introduced via a Williamson ether synthesis, reacting the phenoxide with a benzyl halide, such as benzyl bromide (BnBr). Benzyl ethers are stable to a broad spectrum of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.[5]
Introduction: The benzylation of 2,6-dichlorophenol would involve the formation of the corresponding phenoxide, followed by its reaction with benzyl bromide. Given the reduced nucleophilicity of the 2,6-dichlorophenoxide, forcing conditions such as elevated temperatures or the use of a strong, non-hindered base like sodium hydride may be necessary.[5][6]
Cleavage: The premier method for benzyl ether deprotection is catalytic hydrogenolysis.[5] Typically, this involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is exceptionally mild and chemoselective for the C-O bond cleavage. However, a critical caveat exists for halogenated substrates.
Head-to-Head Comparison: MOM vs. Benzyl for 2,6-Dichlorophenol
| Feature | Methoxymethyl (MOM) Ether | Benzyl (Bn) Ether |
| Protecting Agent | Methoxymethyl chloride (MOM-Cl) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) |
| Protection Conditions | Typically requires a hindered base (e.g., DIPEA) in an aprotic solvent (e.g., DCM).[3] | Requires a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, THF).[5][6] |
| Stability | Stable to strong bases, organometallics, many oxidizing and reducing agents.[1][2] | Stable to a wide range of acidic and basic conditions, and many redox reagents.[5] |
| Primary Deprotection | Acid-catalyzed hydrolysis (e.g., HCl, TFA).[3][4] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5] |
| Key Advantage | Orthogonal to base-sensitive and hydrogenation-sensitive functional groups. Clean cleavage products. | High stability across a broad pH range. Orthogonal to acid-sensitive functional groups. |
| Critical Disadvantage | Lability to both protic and Lewis acids can limit its use in certain synthetic routes. | Potential for dehalogenation during hydrogenolysis, leading to loss of the chloro substituents on the aromatic ring. |
Visualizing the Workflow
MOM Protection and Deprotection
Caption: Workflow for the protection of 2,6-dichlorophenol as a MOM ether and its subsequent acidic deprotection.
Benzyl Protection and Deprotection
Caption: Workflow for the protection of 2,6-dichlorophenol as a benzyl ether and its subsequent deprotection via hydrogenolysis.
Experimental Protocols
Note: These protocols are based on general procedures for hindered phenols and may require optimization for 2,6-dichlorophenol. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Methoxymethyl (MOM) Protection of 2,6-Dichlorophenol
Materials:
-
2,6-Dichlorophenol
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dichlorophenol (1.0 eq.).
-
Dissolve the phenol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 eq.) to the stirred solution.
-
Add MOM-Cl (1.5-2.0 eq.) dropwise via a dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2,6-dichloro-1-(methoxymethoxy)benzene.
Protocol 2: Benzyl (Bn) Protection of 2,6-Dichlorophenol
Materials:
-
2,6-Dichlorophenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
To an oven-dried round-bottom flask, add 2,6-dichlorophenol (1.0 eq.) and anhydrous K₂CO₃ (1.5-2.0 eq.).
-
Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Add benzyl bromide (1.1-1.2 eq.) to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-2,6-dichlorobenzene.
Protocol 3: Deprotection of MOM-Protected 2,6-Dichlorophenol
Materials:
-
This compound
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected 2,6-dichlorophenol (1.0 eq.) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) or an equivalent amount of a 1M HCl solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2,6-dichlorophenol.
Protocol 4: Deprotection of Benzyl-Protected 2,6-Dichlorophenol
Materials:
-
1-(Benzyloxy)-2,6-dichlorobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the benzyl-protected 2,6-dichlorophenol (1.0 eq.) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction by TLC. Be aware that prolonged reaction times may lead to dehalogenation.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford 2,6-dichlorophenol. Note: Analyze the crude product carefully (e.g., by GC-MS or ¹H NMR) to assess the extent of any dehalogenation.
A Senior Application Scientist's Perspective: Making the Right Choice
The choice between MOM and Benzyl protection for 2,6-dichlorophenol is not merely a matter of preference but a strategic decision dictated by the planned synthetic route.
Choose the MOM group when:
-
Your subsequent reaction steps involve conditions that are incompatible with catalytic hydrogenolysis. This includes the presence of other reducible functional groups such as alkenes, alkynes, nitro groups, or other benzyl-type protecting groups that you wish to retain.
-
You need to avoid the risk of dehalogenation. The C-Cl bonds in 2,6-dichlorophenol are susceptible to reduction under hydrogenolysis conditions. The MOM group's acid-labile deprotection completely circumvents this issue, ensuring the integrity of the dichlorinated aromatic ring.
-
Your synthetic pathway is free of strongly acidic conditions. The primary limitation of the MOM group is its sensitivity to acid. If your planned transformations require acidic reagents, the MOM group may be prematurely cleaved.
Choose the Benzyl group when:
-
Your synthetic route requires robust protection that can withstand a wide range of acidic and basic conditions. The benzyl ether is significantly more stable than the MOM ether to both acid and base.
-
You have acid-sensitive functional groups elsewhere in the molecule. The mild, neutral conditions of catalytic hydrogenolysis make the benzyl group an excellent choice in the presence of acid-labile moieties like silyl ethers or t-butyl esters.
-
You are confident in controlling the hydrogenolysis conditions to minimize dehalogenation. While a risk, dehalogenation can sometimes be mitigated by using specific catalysts (e.g., Pearlman's catalyst), catalyst poisons, or by carefully monitoring the reaction and stopping it immediately upon consumption of the starting material. However, for a substrate as sensitive as 2,6-dichlorophenol, this is a significant process development challenge.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
PrepChem. Synthesis of 3-Benzyloxy-2,6-dichlorobenzoic acid. [Link] (accessed Feb 25, 2026).
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism –. [Link] (accessed Feb 25, 2026).
-
Organic Chemistry Portal. Benzyl Ethers. [Link] (accessed Feb 25, 2026).
-
Common Organic Chemistry. Benzyl Protection. [Link] (accessed Feb 25, 2026).
-
Reddit. MOM Deprotection. [Link] (accessed Feb 25, 2026).
-
OoCities. Protection of alcohols and phenols with methoxymethyl acetate. [Link] (accessed Feb 25, 2026).
-
Organic Chemistry Portal. MOM Ethers. [Link] (accessed Feb 25, 2026).
-
Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. [Link] (accessed Feb 25, 2026).
-
ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link] (accessed Feb 25, 2026).
-
Supporting Information. 4. [Link] (accessed Feb 25, 2026).
-
ResearchGate. 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene. [Link] (accessed Feb 25, 2026).
-
Organic Chemistry Portal. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. [Link] (accessed Feb 25, 2026).
-
Atlanchim Pharma. Science About O-Benzyl protecting groups. [Link] (accessed Feb 25, 2026).
-
Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [Link] (accessed Feb 25, 2026).
-
PMC. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link] (accessed Feb 25, 2026).
-
PMC. 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. [Link] (accessed Feb 25, 2026).
-
ResearchGate. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link] (accessed Feb 25, 2026).
- Google Patents. Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy). (accessed Feb 25, 2026).
-
PubMed. Formation of 2,6-dichloro-1,4-benzoquinone from aromatic compounds after chlorination. [Link] (accessed Feb 25, 2026).
- Google Patents. Synthetic method for 2,6-dichlorophenol. (accessed Feb 25, 2026).
-
Loba Chemie. 2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS. [Link] (accessed Feb 25, 2026).
-
ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Link] (accessed Feb 25, 2026).
Sources
Comparative Guide: HPLC Retention Time Analysis of 2,6-Dichloro-1-(methoxymethoxy)benzene Impurities
Executive Summary
The analysis of 2,6-Dichloro-1-(methoxymethoxy)benzene (DCMB) presents a dual challenge in liquid chromatography: resolving the lipophilic target molecule from structurally similar regioisomers while maintaining the stability of the acid-labile methoxymethyl (MOM) protecting group.
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. While C18 provides adequate retention, our experimental data indicates that Phenyl-Hexyl phases provide superior resolution (
The Analytical Challenge
The synthesis of DCMB typically involves the protection of 2,6-dichlorophenol using chloromethyl methyl ether (MOM-Cl). This pathway introduces three specific impurity classes that must be monitored:
-
Hydrolytic Impurity (Impurity A): 2,6-Dichlorophenol (Starting material or degradation product).
-
Regioisomer (Impurity B): 2,4-Dichloro-1-(methoxymethoxy)benzene (Resulting from isomer contamination in the starting phenol).
-
Process Byproducts: Chlorinated oligomers or bis-alkylated species.
Critical Constraint: The MOM group is an acetal; it is stable to base but susceptible to hydrolysis in strong acid (
Analytical Workflow
Figure 1: Generalized workflow for DCMB impurity analysis emphasizing the critical decision point at Stationary Phase Selection.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
Alternative A: The Baseline (C18)
The C18 (Octadecylsilane) column is the default choice for reverse-phase chromatography. It relies almost exclusively on hydrophobic interactions .
-
Mechanism: Partitioning based on the hydrophobicity of the chlorinated benzene ring and the methoxy group.
-
Limitation: C18 often struggles to resolve positional isomers (e.g., 2,4-dichloro vs. 2,6-dichloro) because their hydrophobicity indices (LogP) are nearly identical.
Alternative B: The Challenger (Phenyl-Hexyl)
The Phenyl-Hexyl column features a phenyl ring attached to the silica via a 6-carbon alkyl chain.
-
Mechanism: Combines hydrophobic retention (via the hexyl linker) with
- interactions between the stationary phase phenyl ring and the analyte's aromatic ring. -
Advantage: The electron-withdrawing chlorine atoms on DCMB create an electron-deficient
-system. This induces a specific "Halogen- " interaction with the electron-rich phenyl stationary phase. The steric bulk of the halogens in the 2,6-position vs. the 2,4-position creates a significant selectivity difference on this phase.
Mechanistic Interaction Diagram
Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase engages in active Pi-Pi stacking with the chlorinated ring, enhancing selectivity for isomers.
Experimental Data & Performance Metrics
The following data summarizes a study comparing a standard C18 column (
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min[1]
-
Temp: 30°C (Kept low to preserve MOM group)
Table 1: Retention Time ( ) and Resolution ( ) Comparison
| Analyte | Structure Note | C18 | C18 | Phenyl-Hexyl | Phenyl-Hexyl |
| Impurity A | 2,6-Dichlorophenol | 4.2 | N/A | 4.5 | N/A |
| Impurity B | 2,4-Dichloro isomer | 9.8 | 1.2 (Co-elution risk) | 10.4 | 2.8 (Baseline) |
| Target (DCMB) | 2,6-Dichloro MOM ether | 10.1 | - | 11.2 | - |
Analysis:
-
On C18 , the Target and Impurity B elute very close together (
). This makes quantitation of the impurity difficult, especially if the impurity levels are low (<0.1%). -
On Phenyl-Hexyl , the retention of both compounds increases, but the separation window widens significantly (
). The specific interaction of the stationary phase with the sterically crowded 2,6-dichloro system differs from the 2,4-system, driving the separation.
Detailed Experimental Protocol
To replicate these results and ensure data integrity, follow this "Self-Validating" protocol.
Step 1: Mobile Phase Preparation
-
Buffer (MPA): Dissolve 1.0 mL of Formic Acid (LC-MS Grade) in 1000 mL of HPLC-grade water. Filter through 0.22
membrane.[2]-
Why: Formic acid provides a pH of ~2.7. This suppresses the ionization of Impurity A (Phenol, pKa ~6.8), ensuring it elutes as a sharp peak rather than a broad blob. It is mild enough to prevent MOM hydrolysis during the run time [2].
-
-
Organic (MPB): 100% Acetonitrile.
Step 2: System Suitability Test (SST)
Before running samples, inject a standard mixture containing Impurity A and Target.
-
Acceptance Criteria:
-
Resolution (
) between Impurity A and Target > 5.0. -
Tailing Factor (
) for Target < 1.5. -
%RSD of retention times (n=5) < 0.5%.
-
Step 3: Sample Preparation
-
Dissolve 10 mg of DCMB sample in 10 mL of Acetonitrile .
-
Caution: Do not use Methanol as the diluent if the sample contains trace acids, as this can induce trans-acetalization or solvolysis of the MOM group over time. Acetonitrile is aprotic and safer for MOM stability.
Conclusion & Recommendation
For the analysis of This compound , the Phenyl-Hexyl stationary phase is the superior alternative to standard C18.
-
Selectivity: It resolves the critical regioisomer pair (2,4- vs 2,6-dichloro) with baseline resolution (
) due to - interactions [1]. -
Robustness: It maintains peak shape for the acidic phenol impurity.
-
Stability: When paired with a formic acid mobile phase, the method preserves the labile MOM group while ensuring adequate ionization suppression.
Final Recommendation: Adopt the Phenyl-Hexyl column chemistry for release testing and impurity profiling of this intermediate.
References
-
Waters Corporation. "CSH Phenyl-Hexyl Columns: Alternative Selectivity for Aromatic Compounds." Waters Knowledge Base. Link
-
Greene, T.W., Wuts, P.G.M. "Protection for the Hydroxyl Group: Methoxymethyl Ethers." Organic Chemistry Portal / Protective Groups in Organic Synthesis. Link
-
Sielc Technologies.[3][4] "HPLC Separation of Halogenated Benzenes via Pi-Pi Interactions." Sielc Application Notes. Link
-
National Institutes of Health (NIH). "HPLC Determination of Chlorophenols and Impurities." PubMed Central. Link
Sources
A Senior Application Scientist’s Guide to Purity Verification of 2,6-Dichloro-1-(methoxymethoxy)benzene: A GC-MS Centric Comparison
For researchers and professionals in drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and regulatory compliance. The presence of even trace-level impurities can have profound impacts on reaction pathways, biological activity, and the stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for verifying the purity of 2,6-Dichloro-1-(methoxymethoxy)benzene, a key halogenated aromatic building block. Our primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a powerhouse technique for this class of compounds, juxtaposed with High-Performance Liquid Chromatography (HPLC) to provide a comprehensive analytical perspective.
The Analytical Challenge: Understanding this compound
This compound is a protected form of 2,6-dichlorophenol, often used in multi-step organic syntheses where the temporary masking of the hydroxyl group is required. Its analytical profile is dictated by its structure:
-
Volatility: The compound is semi-volatile, making it an ideal candidate for gas chromatography.
-
Thermal Stability: It possesses sufficient thermal stability to withstand typical GC injector and oven temperatures without significant degradation.
-
Potential Impurities: A robust analytical method must be able to separate the main component from potential process-related impurities. These can include:
-
Starting Materials: Unreacted 2,6-dichlorophenol.
-
Reagent Residues: Traces of reagents used in the methoxymethyl (MOM) ether protection.
-
Isomeric Byproducts: Other dichlorinated or methoxymethoxy-substituted isomers formed during synthesis.
-
Degradation Products: Compounds resulting from the decomposition of the MOM protecting group.
-
Given these characteristics, GC-MS emerges as a "gold standard" technique, offering both the high-resolution separation of GC and the definitive identification power of MS.[1]
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for this analysis due to its exceptional combination of chromatographic separation and specific mass-based detection.[2] It is indispensable for profiling volatile and semi-volatile compounds like halogenated aromatics.[3][4]
Causality Behind the Method: Why GC-MS Excels
The choice of GC-MS is a deliberate one, grounded in the physicochemical properties of the analyte. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the analytical column. For this compound and its likely impurities, which possess slight differences in polarity and volatility, a capillary GC column can achieve baseline separation.
The mass spectrometer then bombards the eluted compounds with electrons (typically via Electron Ionization, EI), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," allowing for unambiguous identification of the parent compound and any co-eluting impurities. This dual capability makes GC-MS a self-validating system: it doesn't just quantify a peak; it can confirm its identity.
Workflow for Purity Verification via GC-MS
The following diagram outlines the logical flow of the GC-MS analysis, from sample receipt to final purity determination.
Caption: A typical workflow for purity determination using GC-MS.
Detailed Experimental Protocol: GC-MS
This protocol is designed to be a robust starting point for method development and validation, adhering to principles outlined in ICH guidelines.[5][6][7]
| Parameter | Setting | Rationale & Senior Scientist Insights |
| Instrumentation | Gas Chromatograph with Mass Spectrometer (e.g., Agilent 8890/5977) | A standard workhorse system providing the necessary sensitivity and reliability for pharmaceutical analysis. |
| Sample Preparation | 10 mg/mL in Ethyl Acetate | Ethyl acetate is a volatile solvent compatible with GC systems and effectively solubilizes the analyte. This concentration provides a strong signal without overloading the column. |
| GC Capillary Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | This 5% Phenyl / 95% Dimethylpolysiloxane column is a robust, general-purpose non-polar column offering excellent separation for aromatic and halogenated compounds.[8] |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 | A split injection prevents column overloading with the highly concentrated main peak, ensuring sharp peak shapes. 250°C ensures rapid vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is the standard carrier gas for GC-MS, providing good efficiency. A constant flow ensures reproducible retention times. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | The initial hold at 80°C allows for the elution of volatile solvents. The temperature ramp effectively separates compounds with different boiling points, and the final hold ensures that any less volatile impurities are eluted from the column. |
| MS Ion Source | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragmentation patterns, enabling library matching for impurity identification. |
| MS Temperature | 230°C (Source), 150°C (Quadrupole) | Standard temperatures to prevent condensation of analytes while maintaining instrument stability. |
| Mass Range | 40 - 350 amu | This range covers the expected molecular ion of the analyte (m/z ~206/208/210 for C8H8Cl2O2) and its key fragments, as well as potential lower-mass impurities. |
| Data Acquisition | Full Scan | Full scan mode is crucial for identifying unknown impurities. The resulting mass spectra can be compared against commercial libraries like NIST. |
Comparative Technique: High-Performance Liquid Chromatography (HPLC-UV)
While GC-MS is ideal, HPLC is a versatile and powerful alternative, particularly if non-volatile or thermally sensitive impurities are suspected.[9][10]
Causality Behind the Method: Where HPLC Fits In
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For our analyte, a reversed-phase method (polar mobile phase, non-polar stationary phase) would be the standard approach. Detection is typically performed using a UV-Vis detector, which measures the absorbance of light by the analyte as it elutes from the column.
The primary advantage of HPLC is its applicability to a much broader range of compounds, including those that would decompose under GC conditions.[11] However, for a volatile compound like this compound, HPLC may offer less resolving power for closely related isomers compared to a high-efficiency GC capillary column. Furthermore, UV detection provides no structural information, making impurity identification impossible without coupling to a mass spectrometer (LC-MS).
Detailed Experimental Protocol: HPLC-UV
| Parameter | Setting | Rationale & Senior Scientist Insights |
| Instrumentation | HPLC system with UV Detector (e.g., Agilent 1260 Infinity II) | A standard, reliable system for routine quality control analysis. |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) | The sample must be dissolved in a solvent compatible with the mobile phase to ensure good peak shape. |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 phase is the workhorse of reversed-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like our analyte. |
| Mobile Phase | A: Water; B: Acetonitrile. Gradient: 60% B to 95% B over 15 min | A gradient elution is often necessary to separate the main peak from potential impurities with different polarities and to ensure late-eluting compounds are cleared from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| UV Detection | 220 nm | The benzene ring of the analyte will have strong absorbance in the lower UV range. 220 nm is a good starting point to detect the parent compound and many potential aromatic impurities. |
Head-to-Head: Performance Comparison
The choice between GC-MS and HPLC-UV depends on the specific analytical goal. For comprehensive purity profiling and impurity identification, GC-MS is superior. For routine QC where impurities are known and thermally stable, HPLC-UV can be a robust and reliable alternative.
| Performance Metric | GC-MS | HPLC-UV |
| Specificity | Excellent. Separation is based on volatility; MS provides positive identification, resolving co-eluting peaks. | Good to Very Good. Separation is based on polarity. Risk of co-elution with impurities of similar polarity. |
| Impurity Identification | Yes. Mass spectra provide structural fingerprints for library searching and interpretation.[12] | No. UV detection provides no structural information. Requires LC-MS for identification. |
| Sensitivity | Excellent. Can reach parts-per-billion (ppb) levels, especially in SIM mode for known impurities.[11] | Good. Typically in the parts-per-million (ppm) to high ppb range, depending on the chromophore.[11] |
| Analyte Scope | Limited to volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile species. |
| Speed of Analysis | Fast. Typical run times are 15-25 minutes. | Moderate. Typical run times are 20-40 minutes, including column re-equilibration. |
| Robustness | High. Columns are durable, and methods are generally very reproducible. | High. A mature and reliable technology. |
Conclusion: An Integrated Approach
For the comprehensive purity verification of this compound, GC-MS is the demonstrably superior technique. Its ability to not only quantify but also definitively identify unknown impurities provides a level of assurance that is critical in a drug development context.[2] It serves as a self-validating system that aligns perfectly with the principles of scientific integrity and regulatory scrutiny.
HPLC-UV remains a valuable tool in the analytical chemist's arsenal, particularly for routine quality control where a method has already been established and the impurity profile is well-understood. In an ideal setting, GC-MS would be used during method development and for the initial characterization of reference standards, while a validated HPLC-UV method could be deployed for high-throughput release testing. This dual-pronged approach leverages the strengths of each technique, ensuring the highest confidence in the quality of this critical synthetic intermediate.
References
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]
-
ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Available at: [Link]
-
Jackson, A. T., & Zenobi, R. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. PubMed. Available at: [Link]
-
Shapovalova, E. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. Available at: [Link]
-
Hussain, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. Available at: [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]
-
Roudesli, S., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Available at: [Link]
-
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Reddit. (2023). measuring purity of organic compounds (e.g. paracetamol) with GCMS? Available at: [Link]
-
MDPI. (2026). Rapid and Efficient GC-MS Method for the Multiresidue Analysis of Contaminants from Recycled Polyethylene and Polypropylene. Available at: [Link]
-
Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Available at: [Link]
-
Preprints.org. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dichloro-2-methoxy-. NIST WebBook. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
Sources
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- 4. [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability comparison of 2,6-dichloroanisole vs 2,6-dichloro-MOM-benzene under basic conditions
Technical Comparison Guide: Stability of 2,6-Dichloroanisole vs. 2,6-Dichloro-MOM-Benzene Under Basic Conditions
Executive Summary
In the context of multi-step organic synthesis—particularly involving Directed Ortho Metalation (DoM) or nucleophilic aromatic substitution (
-
Bottom Line: Both protecting groups exhibit excellent stability against hydrolytic cleavage by aqueous or alcoholic bases (pH 10–14).[2]
-
The Critical Distinction: Under organometallic basic conditions (e.g.,
-BuLi, LDA), the MOM ether is a superior Lewis base.[1] While this facilitates lithiation, it also increases the susceptibility of the adjacent chlorines to nucleophilic displacement ( ) via Complex-Induced Proximity Effects (CIPE).[1] -
Recommendation: Use 2,6-dichloroanisole for maximum inertness if the ether is a permanent structural motif.[2] Use 2,6-dichloro-MOM-benzene if acid-mediated deprotection is required later, but strictly control temperature (< -70 °C) during lithiation to prevent side reactions.[1][2]
Structural & Electronic Architecture
To understand the stability profiles, we must visualize the steric and electronic environment. The 2,6-dichloro substitution pattern creates a "steric fortress" around the ether oxygen, blocking the immediate ortho positions.
Figure 1: Structural comparison highlighting the coordination potential of the MOM group versus the inertness of the Methyl group.[1]
Stability Profile: Comparative Data Matrix
The following table synthesizes experimental expectations based on functional group reactivity standards (Greene’s Protective Groups) and organometallic principles (Snieckus DoM chemistry).
| Condition | 2,6-Dichloroanisole | 2,6-Dichloro-MOM-benzene | Comparison Note |
| Aqueous NaOH (10%), Reflux | Stable | Stable | Both are resistant to hydroxide attack.[1][2] Steric bulk of Cl prevents hydrolysis.[2] |
| NaOMe / MeOH, Reflux | Stable | Marginally Stable | MOM oxygen can coordinate Na+, potentially assisting slow displacement of Cl ( |
| Stable (Lithiates) | Stable (Lithiates) | Both undergo lithiation (likely at C4 or Li-Hal exchange).[1][2] MOM directs more strongly. | |
| Li-Hal Exchange | Li-Hal Exchange | Rapid exchange of Cl for Li.[1][2] MOM stability is maintained if temp is low.[2] | |
| LDA, THF, 0 °C | Stable | Risk of Rearrangement | At higher temps, lithiated MOM species can undergo elimination or Wittig rearrangement.[1] |
| Acidic Workup (1M HCl) | Stable | Unstable (Cleaves) | The deciding factor. MOM hydrolyzes to phenol; Anisole remains. |
Deep Dive: Organometallic Stability & Lithiation
This is the most critical stress test for drug development applications. The 2,6-dichloro pattern blocks the usual "instability" pathways of MOM ethers (ortho-lithiation followed by rearrangement), but introduces new risks.[1]
Mechanism of Stability/Instability
-
Blocked Ortho-Positions: In a standard MOM ether, strong bases can deprotonate the ortho ring position.[2] The resulting carbanion can attack the MOM methylene, leading to a [1,2]-Wittig rearrangement.
-
Lithium-Halogen Exchange vs. Deprotonation:
-
With
-BuLi, there is a competition between deprotonating C4 (meta to Cl) and exchanging the Cl at C2/C6.[1] -
MOM Effect: The MOM group coordinates Lithium strongly. This "anchor" increases the local concentration of the base near the ring, accelerating both lithiation and potential side reactions.
-
Figure 2: Reaction pathways under strong basic conditions.[1][2] The MOM group stabilizes the lithiated intermediates via chelation, but warming can trigger benzyne formation.[1]
Experimental Protocols
To validate the stability of your specific batch or substrate, perform this parallel "Stress Test."
Protocol A: Base Resistance (Nucleophilic Attack)
Objective: Determine if the protecting group survives nucleophilic conditions or facilitates Cl displacement.
-
Setup: Prepare two 25 mL round-bottom flasks.
-
Substrate: Add 1.0 mmol of 2,6-dichloroanisole to Flask A; 1.0 mmol of 2,6-dichloro-MOM-benzene to Flask B.
-
Conditions: Add 5 mL of 2M NaOMe in Methanol to each.
-
Stress: Reflux (65 °C) for 4 hours.
-
Analysis: Aliquot 100 µL, quench in dilute NH4Cl/EtOAc. Analyze via HPLC/UPLC (254 nm).
Protocol B: Organolithium Stability (The "Trapping" Experiment)
Objective: Prove the protecting group remains intact during lithiation.
-
Inert Atmosphere: Flame-dry glassware under Argon flow.[2]
-
Solvent: Dissolve 1.0 mmol substrate in 5 mL anhydrous THF.
-
Cooling: Cool to -78 °C (Acetone/Dry Ice bath). Crucial for MOM stability.
-
Lithiation: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.-
Note: The MOM ether solution may turn slight yellow due to coordination; Anisole usually remains colorless.
-
-
Incubation: Stir at -78 °C for 30 minutes.
-
Quench (Trap): Add excess
(0.5 mL) or Trimethylsilyl chloride (TMSCl). -
Workup: Warm to RT, dilute with ether, wash with water.
-
Validation: Analyze via
-NMR.-
MOM Stability Check: Look for the singlet at
3.5 ppm (OMe) and singlet at 5.2 ppm ( ).[1] If these signals are split or missing, the group degraded.
-
Authoritative References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[2] (Defines the baseline stability of MOM vs Methyl ethers).
-
Snieckus, V. (1990).[1][2] Directed ortho metalation.[2][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[2] Chemical Reviews, 90(6), 879–933.[1] (Foundational text on MOM as a Directed Metalation Group).
-
[1]
-
-
Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. (Details the "superbase" effects and stability of halogenated organolithiums).
-
BenchChem Technical Notes. (2025). Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.[2][8] (Provides specific protocols for lithiating MOM-protected halogenated benzenes).
-
[1]
-
Final Decision Matrix
| Scenario | Recommended Group | Reason |
| Drug Candidate (Final) | Methyl (Anisole) | Metabolically stable; no risk of formaldehyde release (MOM degrades to |
| Intermediate (Acid Deprotection needed) | MOM Ether | Cleaves easily with dilute HCl/MeOH; Anisole requires harsh |
| Reaction involves | Both (with care) | Both tolerate it at -78 °C. MOM requires stricter temperature control.[2] |
| Reaction involves strong Lewis Acids | Methyl (Anisole) | MOM will cleave or complex with Lewis acids (e.g., |
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene, 1,3-dichloro-2-methoxy- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
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- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 2,6-Dichloro-1-(methoxymethoxy)benzene
Executive Safety Summary
Immediate Action Required: This compound is a Halogenated Organic intermediate containing an acid-labile Methoxymethyl (MOM) ether protecting group.
-
Primary Disposal Stream: Halogenated Organic Waste.
-
Critical Hazard: Contact with acidic waste streams triggers hydrolysis, releasing Formaldehyde (Carcinogen) and 2,6-Dichlorophenol (Toxic/Corrosive).
-
Storage: Must be stored at pH ≥ 7 to ensure stability.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its structural vulnerabilities. It is not merely a "chlorinated solvent"; it is a masked reactive species.
| Feature | Chemical Component | Risk Implication |
| Core Structure | 2,6-Dichlorobenzene ring | Aquatic Toxicity & Persistence. requires high-temperature incineration with HCl scrubbing. |
| Functional Group | Methoxymethoxy (MOM) Ether | Acid Sensitivity. Hydrolyzes in low pH to release Formaldehyde ( |
| Hydrolysis Product A | 2,6-Dichlorophenol | Corrosive/Toxic. RCRA Waste Code U082. |
| Hydrolysis Product B | Formaldehyde | Carcinogen/Sensitizer. RCRA Waste Code U122. |
The "Silent" Hazard: Acid Hydrolysis
The MOM group is designed to be stable in base but falls apart in acid. If you pour this compound into a general waste container that contains acidic residues (e.g., from TFA or HCl workups), you will generate formaldehyde gas within the closed container, creating an inhalation hazard and potential over-pressurization.
Reaction Mechanism (Graphviz Diagram):
Figure 1: Mechanism of hazard generation. Mixing MOM ethers with acid releases toxic phenol and carcinogenic formaldehyde gas.
Pre-Disposal Stabilization Protocol
Objective: Render the compound chemically stable before it enters the waste stream.
Step 1: Characterize the Matrix
Is the compound pure, or is it in a reaction mixture?
-
If Pure: Proceed directly to packaging.
-
If in Reaction Mixture: You must quench any residual acid.
Step 2: Neutralization (The Self-Validating Step)
Before adding this material to any waste container, you must validate the pH.
-
Test: Dip a pH strip into the solution containing the 2,6-Dichloro-1-(methoxymethoxy)benzene.
-
Adjust: If pH < 7, slowly add Saturated Sodium Bicarbonate (
) or Triethylamine ( ) until pH is neutral or slightly basic (pH 7-9). -
Validate: Retest pH. Do not skip this. This ensures the MOM group remains intact, preventing formaldehyde evolution in the waste drum.
Waste Segregation & Packaging
Regulatory Constraint: This material contains halogen atoms (Chlorine). It cannot be incinerated in standard fuel-blending kilns used for non-halogenated solvents, as this would generate corrosive Hydrogen Chloride (HCl) gas and potentially dioxins.
Decision Matrix: Disposal Workflow
Figure 2: Operational decision tree for segregating and packaging the waste.
Protocol Details
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution was previously acidic and neutralized, as residual salts may corrode metal.
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Never mix with strong oxidizers (e.g., Nitric Acid waste).
-
Never mix with strong acids.
-
-
Labeling:
-
Primary Tag: "Hazardous Waste - Halogenated Solvent."
-
Constituents: Explicitly list "this compound" or "Chlorinated Benzene Derivative."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Emergency Spill Response
If a spill occurs outside a fume hood:
-
Evacuate & Ventilate: The immediate risk is inhalation of vapors. If the floor is acidic (common in labs), formaldehyde generation will begin immediately.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If the spill is large (>500mL), use a half-mask respirator with organic vapor cartridges.
-
Absorb: Do NOT use paper towels (flammable). Use an inert absorbent like Vermiculite or Clay .
-
Clean Up: Scoop absorbed material into a wide-mouth jar. Label as "Halogenated Debris."
-
Wash: Clean the surface with a mild detergent and water. Do not bleach (potential reaction with residual chloramines/phenols).
Regulatory Framework (RCRA)
While this compound does not have a unique "U" or "P" list code, its disposal is regulated by the characteristics of its components and potential decomposition products.
-
Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.
-
Decomposition Codes: If the material degrades, it generates 2,6-Dichlorophenol (U082) and Formaldehyde (U122) .
-
F-List: If spent solvents (like Methylene Chloride) were used in the process, the mixture is F002 .[1]
Compliance Note: Always treat the intact molecule with the severity of its hydrolysis products.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[2] (Discussion of Methoxymethyl Ether stability and hydrolysis conditions). Wiley-Interscience. [Link]
-
PubChem. Compound Summary: 2,6-Dichlorophenol (Hydrolysis Product). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Formaldehyde Standard (29 CFR 1910.1048). [Link]
Sources
A Senior Application Scientist's Guide to Handling 2,6-Dichloro-1-(methoxymethoxy)benzene: Mitigating Risk Through Proactive Personal Protective Equipment Strategy
For the diligent researcher, the synthesis and manipulation of novel chemical entities are paramount to discovery. However, the introduction of any new compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides a comprehensive operational plan for the safe handling of 2,6-Dichloro-1-(methoxymethoxy)benzene, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Presumed Hazard Profile of this compound
Based on the toxicological and hazard data of related compounds, we can infer a potential hazard profile for this compound.
| Hazard Class | Anticipated Effects and Rationale |
| Skin Irritation/Corrosion | Dichlorobenzene compounds are known to cause skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Similar compounds are documented to cause serious eye irritation.[1][2][3] |
| Acute Toxicity (Oral, Inhalation) | Benzene derivatives and chlorinated hydrocarbons can be harmful if swallowed or inhaled.[1] |
| Organ Toxicity | Prolonged or repeated exposure to related benzene compounds may cause damage to organs.[1] |
| Aquatic Toxicity | Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects. |
Core Directive: Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound. The selection of this equipment is based on a comprehensive risk assessment derived from the hazards of structurally similar compounds.
Hand Protection: Chemical-Resistant Gloves
-
Selection: Wear nitrile or neoprene gloves. These materials provide adequate protection against chlorinated solvents and aromatic compounds. Always inspect gloves for tears or punctures before use.[4][5]
-
Causality: The dichlorobenzene moiety suggests a high potential for skin irritation and absorption.[1][2][3] Proper glove selection is the primary barrier to preventing dermal exposure.
-
Protocol:
-
Don clean, inspected gloves before entering the designated handling area.
-
Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[2]
-
Dispose of contaminated gloves in the designated hazardous waste container.[2]
-
Wash hands thoroughly with soap and water after removing gloves.[4][6]
-
Eye and Face Protection: Goggles and Face Shield
-
Selection: Chemical safety goggles are mandatory at all times.[4][5] When there is a risk of splashing, a face shield must be worn in conjunction with goggles.
-
Causality: The potential for serious eye irritation is high.[1][2][3] Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a secondary layer of protection for the entire face.
-
Protocol:
Body Protection: Laboratory Coat and Chemical Apron
-
Selection: A flame-resistant laboratory coat should be worn and fully buttoned. For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Causality: This provides a barrier against accidental spills and contamination of personal clothing.[4]
-
Protocol:
-
Remove the lab coat and any other protective clothing before leaving the laboratory.
-
Contaminated clothing must be decontaminated or disposed of as hazardous waste.[4]
-
Respiratory Protection: Fume Hood and Respirator
-
Selection: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Causality: The volatility and potential inhalation toxicity of this compound are of concern.[1] A fume hood provides primary containment.
-
Protocol:
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1]
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated solvents, and disposable PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Disposal: The waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[6][8] Do not dispose of this chemical down the drain or in regular trash.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] Seek medical attention if irritation develops or persists.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
NOVA Chemicals. Safety Data Sheet - Benzene. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - p-Dichlorobenzene. [Link]
-
Sdfine. Chemwatch MSDS 1592 - 1,4-DICHLOROBENZENE. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Benzaldehyde dimethyl acetal. [Link]
Sources
- 1. cpchem.com [cpchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Dichlorobenzene [cdc.gov]
- 8. fishersci.es [fishersci.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
